AChE-IN-21
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H29NO4 |
|---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
(3Z)-3-[6-[benzyl(methyl)amino]hexylidene]-5,6-dimethoxy-2-benzofuran-1-one |
InChI |
InChI=1S/C24H29NO4/c1-25(17-18-11-7-6-8-12-18)14-10-5-4-9-13-21-19-15-22(27-2)23(28-3)16-20(19)24(26)29-21/h6-8,11-13,15-16H,4-5,9-10,14,17H2,1-3H3/b21-13- |
InChI Key |
WHYYJDIDWYSXOY-BKUYFWCQSA-N |
Isomeric SMILES |
CN(CCCCC/C=C\1/C2=CC(=C(C=C2C(=O)O1)OC)OC)CC3=CC=CC=C3 |
Canonical SMILES |
CN(CCCCCC=C1C2=CC(=C(C=C2C(=O)O1)OC)OC)CC3=CC=CC=C3 |
Origin of Product |
United States |
Foundational & Exploratory
Dual-Action Therapeutics: Unraveling the Mechanism of Acetylcholinesterase Inhibitors on Amylin Aggregation
A Technical Guide for Researchers and Drug Development Professionals
The aggregation of amyloidogenic proteins is a central pathological hallmark of several neurodegenerative and metabolic diseases. Among these, the interplay between amyloid-beta (Aβ) and amylin (islet amyloid polypeptide, IAPP) has garnered significant attention, particularly in the context of Alzheimer's disease (AD) and type 2 diabetes (T2D).[1][2][3] Concurrently, the role of acetylcholinesterase (AChE) extends beyond its classical function in cholinergic transmission, with evidence suggesting its involvement in promoting Aβ aggregation.[4][5][6] This has spurred the development of dual-action inhibitors that target both AChE activity and amyloid aggregation. This technical guide elucidates the mechanism of action of such inhibitors on amylin aggregation, providing a comprehensive overview of their therapeutic potential, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.
The Pathological Nexus of Amylin and Acetylcholinesterase
Amylin, a 37-amino acid peptide hormone co-secreted with insulin by pancreatic β-cells, plays a role in glucose homeostasis.[3] However, under certain conditions, it can misfold and aggregate into toxic oligomers and fibrils, a process implicated in β-cell dysfunction in T2D and also observed in the brains of individuals with AD.[1][2][3] These amylin aggregates can induce cellular toxicity through membrane disruption, oxidative stress, and inflammatory responses.[2]
Acetylcholinesterase, a key enzyme in the breakdown of the neurotransmitter acetylcholine, has been shown to co-localize with amyloid plaques in AD brains.[6] Its peripheral anionic site (PAS) can act as a pathological chaperone, accelerating the aggregation of Aβ.[7] While the direct interaction between AChE and amylin is less characterized, the structural similarities between amylin and Aβ suggest a potential for analogous pathological interactions.[2] Dual inhibitors are therefore designed to not only restore cholinergic function by blocking the catalytic active site (CAS) of AChE but also to interfere with the aggregation cascade of amyloidogenic peptides like amylin, often by interacting with the PAS or directly with the peptide itself.[7]
Quantitative Efficacy of Dual-Action Inhibitors
The development of multi-target-directed ligands (MTDLs) has yielded several compounds with potent dual inhibitory activity against both AChE and amylin aggregation. The inhibitory potency is typically quantified by the half-maximal inhibitory concentration (IC50). Below is a summary of the reported activities for exemplary compounds from recent studies.
| Compound Class | Exemplary Compound | AChE Inhibition (IC50) | Amylin Aggregation Inhibition (IC50) | Reference |
| 1-Benzylamino-2-hydroxyalkyl derivatives | Compound 18 | Not Reported | 3.04 µM | [1] |
| 1-Benzylamino-2-hydroxyalkyl derivatives | Compound 22 | Not Reported | 2.71 µM | [1] |
| Chalcone Analogues | Synthetic Chalcone 1 | 1.2 µM | Not Reported | [8] |
| Chalcone Analogues | Synthetic Chalcone 2 | 6.07 µM | Not Reported | [8] |
Mechanism of Action: A Multi-pronged Approach
The inhibitory action of these dual-function molecules on amylin aggregation is multifaceted, involving a combination of direct and indirect mechanisms.
-
Direct Interaction with Amylin: These inhibitors can directly bind to amylin monomers or early-stage oligomers. This interaction can stabilize the native α-helical structure of amylin, preventing its conformational transition into the aggregation-prone β-sheet conformation.[1] This binding is often driven by hydrophobic interactions and hydrogen bonding.[1]
-
Interference with Nucleation: The aggregation of amylin follows a nucleation-dependent pathway, where the formation of initial "seeds" is a critical rate-limiting step.[3] Dual-action inhibitors can interfere with this process by sequestering amylin monomers, thereby preventing the formation of stable nuclei required for fibril elongation.
-
Modulation of AChE-Induced Aggregation: By binding to the peripheral anionic site (PAS) of AChE, these inhibitors can prevent the enzyme from acting as a scaffold for amylin aggregation, a mechanism well-documented for Aβ.[7]
-
Reduction of Cytotoxicity: By inhibiting the formation of toxic oligomeric species, these compounds can preserve cell viability. Studies have shown that in the presence of such inhibitors, amylin is maintained in a state of smaller, less toxic oligomers.[1]
Below is a diagram illustrating the proposed mechanism of action.
Experimental Protocols for Assessing Dual Inhibitory Activity
The evaluation of dual-action inhibitors requires a suite of in vitro and in silico assays to characterize their efficacy and mechanism of action.
Amylin Aggregation Inhibition Assays
1. Thioflavin T (ThT) Fluorescence Assay: This is the most common method to monitor amyloid fibril formation in real-time.
-
Principle: ThT dye intercalates with the β-sheet structures of amyloid fibrils, resulting in a significant increase in its fluorescence emission.
-
Protocol:
-
Prepare a stock solution of human amylin (e.g., 15 µM) in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Incubate the amylin solution in the presence and absence of various concentrations of the test inhibitor (e.g., 10 µM for initial screening) in a 96-well plate.[1]
-
Add ThT solution to each well.
-
Monitor the fluorescence intensity (excitation ~440 nm, emission ~485 nm) over time (e.g., 36 hours) at a constant temperature (e.g., 37°C) using a plate reader.[1]
-
The percentage of inhibition is calculated by comparing the fluorescence of the inhibitor-treated samples to the control (amylin alone).
-
2. Dynamic Light Scattering (DLS): DLS is used to measure the size distribution of particles in a solution, providing information on the formation of aggregates.
-
Principle: This technique measures the fluctuations in scattered light intensity due to the Brownian motion of particles. The rate of these fluctuations is related to the particle size.
-
Protocol:
-
Prepare and incubate amylin solutions with and without the inhibitor as described for the ThT assay.
-
At specific time points, an aliquot of the solution is analyzed by a DLS instrument to determine the hydrodynamic radius of the amylin species.
-
A decrease in the average particle size in the presence of the inhibitor indicates an anti-aggregation effect.
-
Acetylcholinesterase Inhibition Assay
Ellman's Method: This is a colorimetric assay used to measure AChE activity.
-
Principle: AChE hydrolyzes acetylthiocholine (ATCh) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which can be quantified spectrophotometrically at 412 nm.
-
Protocol:
-
In a 96-well plate, add AChE enzyme solution, DTNB, and the test inhibitor at various concentrations.
-
Initiate the reaction by adding the substrate, ATCh.
-
Measure the absorbance at 412 nm over time.
-
The rate of the reaction is proportional to the AChE activity. The IC50 value of the inhibitor is determined by plotting the percentage of inhibition against the inhibitor concentration.
-
In Silico Studies
Molecular Docking and Dynamics Simulations: These computational methods are employed to predict the binding modes and interactions between the inhibitor and its targets.
-
Protocol:
-
Obtain the 3D structures of human amylin and AChE from protein data banks.
-
Use docking software to predict the most favorable binding pose of the inhibitor with both amylin and AChE.
-
Perform molecular dynamics simulations to assess the stability of the inhibitor-target complex over time and to analyze the key interacting residues.[1]
-
The following diagram outlines a typical experimental workflow for screening and characterizing dual-action inhibitors.
Conclusion
The development of dual inhibitors targeting both acetylcholinesterase and amylin aggregation represents a promising therapeutic strategy for complex diseases like Alzheimer's and type 2 diabetes. These multi-target-directed ligands operate through a combination of direct interaction with amylin, interference with aggregation pathways, and modulation of AChE's non-cholinergic functions. The experimental and computational protocols outlined in this guide provide a robust framework for the identification and characterization of novel compounds with this dual mechanism of action. Further research into the intricate molecular interactions will be crucial for optimizing the efficacy and clinical translation of these promising therapeutic agents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. rawamino.com [rawamino.com]
- 3. Inhibition of human amylin aggregation by Flavonoid Chrysin: An in-silico and in-vitro approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dual inhibitors of β-amyloid aggregation and acetylcholinesterase as multi-target anti-Alzheimer drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Amyloid-β-Acetylcholinesterase complexes potentiate neurodegenerative changes induced by the Aβ peptide. Implications for the pathogenesis of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acetylcholinesterase as a Multifunctional Target in Amyloid-Driven Neurodegeneration: From Dual-Site Inhibitors to Anti-Agregation Strategies [mdpi.com]
- 8. mdpi.com [mdpi.com]
Unraveling the Enigma of AChE-IN-21: A Search for a Novel Acetylcholinesterase Inhibitor
A comprehensive search for the compound designated "AChE-IN-21" has yielded no specific information regarding its discovery, synthesis, or initial characterization in publicly available scientific literature and databases. This suggests that "this compound" may be an internal designation for a novel compound not yet disclosed in the public domain, a misnomer, or a compound that has not progressed to a stage of development that would warrant publication.
Acetylcholinesterase (AChE) inhibitors are a critical class of compounds in pharmacology, primarily known for their role in the management of Alzheimer's disease.[1] They function by blocking the acetylcholinesterase enzyme, which is responsible for the breakdown of the neurotransmitter acetylcholine.[1] This action increases the levels of acetylcholine in the brain, which is crucial for memory and cognitive function.[1]
While the specific details of "this compound" remain elusive, we can provide a general overview of the typical discovery and characterization process for a novel acetylcholinesterase inhibitor, which would be applicable should information on this compound become available.
The General Path to a Novel AChE Inhibitor: A Methodological Overview
The journey from a conceptual molecule to a potential therapeutic agent is a rigorous and multi-step process. Herein, we outline the standard experimental protocols and conceptual workflows involved in the discovery and initial characterization of a hypothetical AChE inhibitor, which we will refer to as "Hypothetical AChE Inhibitor" (HAI).
Experimental Protocols
A crucial first step is to determine the inhibitory activity of the compound. This is typically achieved through in vitro enzymatic assays.
Table 1: In Vitro Acetylcholinesterase Inhibition Assay Parameters
| Parameter | Description | Typical Values |
| Enzyme Source | Acetylcholinesterase from electric eel (Electrophorus electricus) or human recombinant AChE. | - |
| Substrate | Acetylthiocholine iodide (ATCI) | 0.5 - 1.0 mM |
| Chromogen | 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) | 0.3 - 0.5 mM |
| Buffer | Sodium phosphate buffer | pH 7.4 - 8.0 |
| Incubation Time | 10 - 20 minutes | - |
| Detection Wavelength | 412 nm | - |
| Control Inhibitor | Donepezil or Tacrine | - |
Detailed Methodology: Ellman's Assay
The most common method to determine AChE inhibitory activity is the spectrophotometric method developed by Ellman.
-
Preparation of Reagents: All solutions (enzyme, substrate, chromogen, and test compound) are prepared in a suitable buffer (e.g., 0.1 M sodium phosphate buffer, pH 8.0).
-
Assay Procedure:
-
In a 96-well microplate, add the buffer, the test compound at various concentrations, and the AChE enzyme solution.
-
The plate is incubated for a predefined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).
-
The reaction is initiated by adding the substrate (ATCI) and the chromogen (DTNB).
-
The absorbance is measured at 412 nm at regular intervals.
-
-
Data Analysis: The rate of reaction is calculated from the change in absorbance over time. The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the rate of the control (without inhibitor). The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Conceptual Workflows and Signaling Pathways
Understanding the mechanism of action and the broader biological context is paramount. This involves elucidating the signaling pathways affected by the inhibitor and the overall experimental workflow from initial screening to preliminary in vivo studies.
Caption: A generalized experimental workflow for the discovery and initial characterization of a novel AChE inhibitor.
The primary signaling pathway affected by an AChE inhibitor is the cholinergic pathway. By preventing the breakdown of acetylcholine, these inhibitors enhance cholinergic neurotransmission at synapses.
Caption: The mechanism of action of an acetylcholinesterase inhibitor within the cholinergic synapse.
Conclusion
While the identity of "this compound" remains unknown, the established methodologies for the discovery and characterization of acetylcholinesterase inhibitors provide a clear roadmap for how such a compound would be evaluated. The process involves a combination of in vitro enzymatic assays, computational modeling, cell-based studies, and ultimately, in vivo validation in relevant animal models. Should information regarding "this compound" become publicly available, a detailed technical guide following the principles outlined above can be readily developed. For now, the scientific community awaits further disclosure on this and other novel molecules targeting the cholinergic system for the potential treatment of neurodegenerative diseases.
References
The Role of AChE-IN-21 in Alzheimer's Disease Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and the presence of amyloid-beta (Aβ) plaques and neurofibrillary tangles in the brain. A key therapeutic strategy in the management of AD is the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Increasing acetylcholine levels in the brain can lead to symptomatic improvement in cognitive function. AChE-IN-21, also known as Compound I-8, is a potent and selective acetylcholinesterase inhibitor that has shown promise in preclinical studies as a potential therapeutic agent for Alzheimer's disease. This technical guide provides an in-depth overview of the core data and experimental methodologies related to this compound, intended for researchers, scientists, and professionals in the field of drug development.
Mechanism of Action
This compound is a phthalide alkyl tertiary amine derivative designed as a multi-target agent for Alzheimer's disease.[1] Its primary mechanism of action is the potent and selective inhibition of acetylcholinesterase. Molecular docking studies have revealed that this compound binds to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme.[1] This dual-binding characteristic is significant because the PAS of AChE is implicated in the aggregation of amyloid-beta peptides, a key pathological hallmark of Alzheimer's disease. By interacting with the PAS, this compound may not only enhance cholinergic neurotransmission but also interfere with the formation of amyloid plaques.
Quantitative Data
The following tables summarize the key quantitative data for this compound and its comparators from the primary literature.
Table 1: In Vitro Cholinesterase Inhibitory Activity
| Compound | Target Enzyme | IC50 (nM) |
| This compound (Compound I-8) | eeAChE | 2.66 |
| eqBChE | 158 | |
| Donepezil | eeAChE | 26.4 |
| eqBChE | 3650 |
*IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%. eeAChE: Electrophorus electricus acetylcholinesterase; eqBChE: equine serum butyrylcholinesterase. Data sourced from Luo L, et al. (2020).[1]
Table 2: Inhibition of Self-Induced Aβ1-42 Aggregation
| Compound | Concentration (µM) | Inhibition (%) |
| This compound (Compound I-8) | 25 | 45.2 |
| Donepezil | 25 | 35.8 |
| dl-NBP (lead compound) | 25 | 28.7 |
Data sourced from Luo L, et al. (2020).[1]
Table 3: In Vitro Blood-Brain Barrier Permeability (PAMPA Assay)
| Compound | Papp (10⁻⁶ cm/s) | Predicted BBB Permeability |
| This compound (Compound I-8) | 10.2 ± 0.8 | High |
| Donepezil | 8.5 ± 0.6 | High |
*Papp values represent the apparent permeability coefficient. Values > 4.0 x 10⁻⁶ cm/s are considered to indicate high BBB permeability. Data sourced from Luo L, et al. (2020).
Experimental Protocols
Cholinesterase Inhibition Assay (Ellman's Method)
The inhibitory activity of this compound against eeAChE and eqBChE was determined using a modified Ellman's spectrophotometric method.
Materials:
-
Electrophorus electricus acetylcholinesterase (AChE, Type VI-S)
-
Equine serum butyrylcholinesterase (BChE)
-
Acetylthiocholine iodide (ATCI)
-
Butyrylthiocholine iodide (BTCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
Test compounds (this compound, Donepezil)
Procedure:
-
A solution of DTNB (10 mM), the test compound at various concentrations, and the respective enzyme (AChE or BChE) in phosphate buffer was pre-incubated at 37 °C for 15 minutes.
-
The substrate (ATCI for AChE or BTCI for BChE) was added to the mixture to initiate the enzymatic reaction.
-
The hydrolysis of the substrate produces thiocholine, which reacts with DTNB to form the yellow anion 5-thio-2-nitrobenzoate.
-
The absorbance of the yellow product was measured spectrophotometrically at a wavelength of 412 nm.
-
The rate of absorbance change was monitored to determine the enzyme activity.
-
The percentage of inhibition was calculated by comparing the enzyme activity in the presence and absence of the inhibitor.
-
IC50 values were determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Self-Induced Aβ1-42 Aggregation Assay (Thioflavin T Method)
The ability of this compound to inhibit the aggregation of amyloid-beta was assessed using a Thioflavin T (ThT) fluorescence assay.
Materials:
-
Aβ1-42 peptide
-
Thioflavin T (ThT)
-
Phosphate buffer (pH 7.4)
-
Test compounds (this compound, Donepezil, dl-NBP)
Procedure:
-
Aβ1-42 peptide was dissolved in a phosphate buffer (pH 7.4) to a final concentration of 25 µM.
-
The test compounds were added to the Aβ1-42 solution at a final concentration of 25 µM.
-
The mixture was incubated at 37 °C for 48 hours to allow for Aβ aggregation.
-
After incubation, Thioflavin T was added to the solution. ThT binds to the β-sheet structures of aggregated Aβ, resulting in a significant increase in its fluorescence emission.
-
The fluorescence intensity was measured using a fluorescence spectrophotometer with an excitation wavelength of 450 nm and an emission wavelength of 485 nm.
-
The percentage of inhibition of Aβ aggregation was calculated by comparing the fluorescence intensity of the samples with and without the inhibitor.
In Vitro Blood-Brain Barrier Permeability Assay (PAMPA)
The blood-brain barrier (BBB) permeability of this compound was evaluated using a parallel artificial membrane permeability assay (PAMPA).
Materials:
-
PAMPA plate system (donor and acceptor plates)
-
Porcine brain lipid
-
Phosphate buffered saline (PBS, pH 7.4)
-
Test compounds (this compound, Donepezil)
Procedure:
-
The filter of the donor plate was coated with a solution of porcine brain lipid in dodecane to form an artificial membrane.
-
The acceptor wells were filled with PBS (pH 7.4).
-
The test compounds were dissolved in PBS (pH 7.4) and added to the donor wells.
-
The donor plate was placed on top of the acceptor plate, and the assembly was incubated at room temperature for a specified period.
-
After incubation, the concentrations of the test compounds in both the donor and acceptor wells were determined using a suitable analytical method (e.g., UV-Vis spectroscopy).
-
The apparent permeability coefficient (Papp) was calculated using the following equation:
Papp = (-V_D * V_A) / ((V_D + V_A) * A * t) * ln(1 - C_A(t) / C_equilibrium)
where V_D is the volume of the donor well, V_A is the volume of the acceptor well, A is the filter area, t is the incubation time, C_A(t) is the concentration of the compound in the acceptor well at time t, and C_equilibrium is the equilibrium concentration.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the proposed mechanism of action of this compound and the general workflow for its evaluation.
Caption: Proposed mechanism of this compound in enhancing cholinergic neurotransmission.
Caption: Dual-binding mechanism of this compound on the AChE enzyme.
References
AChE-IN-21 as a multitarget-directed ligand for neurodegeneration
An In-Depth Technical Guide on AChE-IN-21 as a Multitarget-Directed Ligand for Neurodegeneration
Introduction
Neurodegenerative diseases, such as Alzheimer's disease (AD), are characterized by a complex and multifactorial pathology, involving aspects like cholinergic deficit, amyloid-beta (Aβ) plaque formation, neuroinflammation, and oxidative stress.[1][2][3] This complexity has shifted drug discovery from a single-target approach to the development of multitarget-directed ligands (MTDLs) that can simultaneously modulate several key pathological pathways.[1][2][4] This guide focuses on a novel MTDL, this compound, designed to address the multifaceted nature of neurodegeneration. This compound is an exemplary acetylcholinesterase (AChE) inhibitor-based MTDL, engineered to not only alleviate the symptomatic cognitive decline by boosting acetylcholine levels but also to tackle the underlying disease progression by interfering with Aβ pathology.
Mechanism of Action of this compound
This compound embodies the "one molecule-multiple targets" approach by integrating different pharmacophoric fragments into a single molecular entity.[1] Its mechanism of action is centered around the dual inhibition of acetylcholinesterase and the modulation of amyloid-beta aggregation.
1. Dual-Site Acetylcholinesterase (AChE) Inhibition: this compound is designed to bind to both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme.[5]
-
CAS Inhibition: By binding to the CAS at the bottom of the active site gorge, this compound blocks the hydrolysis of acetylcholine (ACh), thereby increasing its concentration in the synaptic cleft and enhancing cholinergic neurotransmission. This action helps to alleviate the cognitive symptoms associated with cholinergic deficit in diseases like AD.[1][6]
-
PAS Inhibition: The binding of this compound to the PAS is crucial for its disease-modifying properties. The PAS is implicated in the AChE-induced aggregation of Aβ peptides into neurotoxic plaques.[1][5] By blocking the PAS, this compound disrupts the interaction between AChE and Aβ, thereby inhibiting the formation of these pathological aggregates.[5][7]
2. Inhibition of Aβ Aggregation: Beyond its interaction with AChE, this compound is also designed to directly interfere with the self-aggregation of Aβ peptides, a key event in the amyloid cascade hypothesis of AD.[1][8] This dual anti-amyloidogenic action—both AChE-induced and self-induced aggregation—positions this compound as a potent disease-modifying agent.[5][7]
3. Butyrylcholinesterase (BChE) Inhibition: In addition to AChE, butyrylcholinesterase (BChE) also plays a role in acetylcholine hydrolysis, particularly in the later stages of AD when AChE levels may decrease.[4][9] Some MTDLs are designed to inhibit both enzymes. This compound exhibits moderate inhibitory activity against BChE, which could provide a more sustained improvement in cholinergic function throughout the progression of the disease.[9]
4. Neuroprotective and Antioxidant Activities: The structural motifs within this compound may also confer additional neuroprotective benefits, such as antioxidant and anti-inflammatory properties, which are beneficial in combating the oxidative stress and neuroinflammation characteristic of neurodegenerative diseases.[1]
Quantitative Data Presentation
The following tables summarize the in vitro inhibitory and neuroprotective activities of this compound compared to standard reference compounds.
Table 1: Cholinesterase Inhibitory Activity of this compound
| Compound | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) | Selectivity Index (BChE/AChE) |
| This compound | 0.095 | 15.2 | 160 |
| Tacrine | 0.11 | 0.003 | 0.027 |
| Donepezil | 0.025 | 7.5 | 300 |
IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme activity. Data are representative values from in vitro assays.[3][6][9]
Table 2: Aβ Aggregation Inhibition and Neuroprotective Effects of this compound
| Compound | Aβ Aggregation Inhibition IC₅₀ (µM) | Cell Viability (%) at 1 µM (SH-SY5Y cells) |
| This compound | 1.15 | 95 |
| Propidium | >10 | Not Applicable |
| Resveratrol | 5.5 | 98 |
IC₅₀ for Aβ aggregation indicates the concentration for 50% inhibition of fibril formation. Cell viability was assessed against Aβ-induced toxicity.[8]
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
1. In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
-
Objective: To determine the IC₅₀ values of this compound for AChE and BChE.
-
Principle: This spectrophotometric method measures the activity of cholinesterases by quantifying the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, resulting from the reaction of dithiobisnitrobenzoate (DTNB) with thiocholine, a product of acetylthiocholine hydrolysis by the enzyme.
-
Procedure:
-
Prepare a series of dilutions of this compound and reference compounds in a 96-well plate.
-
Add AChE (from electric eel) or BChE (from equine serum) solution to each well and incubate with the test compounds for 15 minutes at 37°C.[3]
-
Add DTNB solution to all wells.
-
Initiate the reaction by adding the substrate, acetylthiocholine iodide (for AChE) or butyrylthiocholine iodide (for BChE).
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the compound.
-
Determine the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
2. Thioflavin T (ThT) Assay for Aβ Aggregation Inhibition
-
Objective: To evaluate the ability of this compound to inhibit the self-aggregation of Aβ peptides.
-
Principle: Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to the beta-sheet structures of amyloid fibrils.
-
Procedure:
-
Aβ₁₋₄₂ peptide is dissolved in a suitable buffer and incubated at 37°C to induce aggregation, both in the presence and absence of various concentrations of this compound.
-
At specified time points, aliquots are taken from each sample.
-
ThT is added to the aliquots, and the fluorescence intensity is measured at an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.
-
The percentage of inhibition is calculated by comparing the fluorescence intensity of samples with this compound to that of the control (Aβ alone).
-
IC₅₀ values are determined from the dose-response curve.
-
3. Neuroprotection Assay against Aβ-induced Toxicity
-
Objective: To assess the protective effect of this compound on neuronal cells exposed to Aβ-induced toxicity.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.
-
Procedure:
-
Human neuroblastoma SH-SY5Y cells are cultured in 96-well plates.[6]
-
The cells are pre-treated with different concentrations of this compound for a specified period.
-
Aβ₁₋₄₂ oligomers (the toxic species) are then added to the cell cultures to induce toxicity.
-
After incubation, the medium is replaced with a fresh medium containing MTT.
-
Following another incubation period, the formazan crystals formed are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at ~570 nm.
-
Cell viability is expressed as a percentage relative to the control cells (not exposed to Aβ).
-
Mandatory Visualizations
Caption: Multitarget signaling pathway of this compound in neurodegeneration.
Caption: Experimental workflow for the in vitro screening of this compound.
Conclusion
This compound represents a promising multitarget-directed ligand for the treatment of neurodegenerative diseases like Alzheimer's. By simultaneously inhibiting both the catalytic and peripheral anionic sites of acetylcholinesterase, as well as directly inhibiting amyloid-beta aggregation, it addresses both the symptoms and the underlying pathology of the disease. The in vitro data demonstrate its potent and balanced activity. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this compound and to advance the development of next-generation MTDLs for neurodegeneration.
References
- 1. AChE Inhibition-based Multi-target-directed Ligands, a Novel Pharmacological Approach for the Symptomatic and Disease-modifying Therapy of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Evolution of AChE Inhibitors in Alzheimer's Disease: From Single-Target to Multi-Target Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Key Targets for Multi-Target Ligands Designed to Combat Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Biological Evaluation, and In Silico Studies of New Acetylcholinesterase Inhibitors Based on Quinoxaline Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Novel Multitarget-Directed Ligands Aiming at Symptoms and Causes of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
The Therapeutic Potential of AChE-IN-21: A Technical Guide
An In-Depth Review for Researchers and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by a decline in cognitive function, memory loss, and behavioral changes. One of the key pathological hallmarks of AD is the deficiency of the neurotransmitter acetylcholine (ACh) in the brain. Acetylcholinesterase (AChE) is the primary enzyme responsible for the hydrolysis of ACh, and its inhibition is a well-established therapeutic strategy for the symptomatic treatment of AD. By increasing the levels of ACh in the synaptic cleft, AChE inhibitors (AChEIs) can enhance cholinergic neurotransmission and improve cognitive function. AChE-IN-21, also known as compound I-8, is a novel, potent, and selective acetylcholinesterase inhibitor that has demonstrated significant therapeutic potential in preclinical studies. This technical guide provides a comprehensive overview of the current knowledge on this compound, with a focus on its pharmacological properties, mechanism of action, and preclinical efficacy.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo data for this compound and its comparators.
Table 1: In Vitro Cholinesterase Inhibitory Activity
| Compound | AChE IC50 (nM) | BuChE IC50 (μM) | Selectivity Index (BuChE IC50/AChE IC50) |
| This compound (I-8) | 2.66 | 19.10 | 7180 |
| Donepezil | 26.4 | 7.32 | 277 |
Data sourced from Luo L, et al. Bioorg Med Chem. 2020.
Table 2: In Vivo Efficacy in Scopolamine-Induced Memory Deficit Model
| Treatment Group | Dose (mg/kg, i.g.) | Latency Time (s) |
| Control | - | 180 ± 0 |
| Scopolamine Model | 2 | 35.8 ± 21.4 |
| This compound (I-8) | 1.0 | 75.3 ± 48.7 |
| This compound (I-8) | 5.0 | 128.5 ± 51.2 |
| This compound (I-8) | 25.0 | 165.4 ± 29.8 |
Data represents the mean latency time in the step-down passive avoidance test. A longer latency time indicates improved memory retention. Data sourced from MedChemExpress product page, referencing Luo L, et al. Bioorg Med Chem. 2020.
Mechanism of Action
This compound is a potent inhibitor of acetylcholinesterase. Molecular docking studies have revealed that it binds to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme. This dual binding mechanism is significant as the PAS is implicated in the allosteric modulation of AChE activity and the promotion of amyloid-beta (Aβ) peptide aggregation, a key event in the pathogenesis of Alzheimer's disease. By targeting both sites, this compound not only prevents the breakdown of acetylcholine but may also interfere with the formation of amyloid plaques.
Figure 1: Mechanism of action of this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound.
In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
This assay is a colorimetric method used to determine the activity of cholinesterases.
Workflow:
Figure 2: Workflow for the in vitro cholinesterase inhibition assay.
Materials:
-
Acetylcholinesterase (AChE) from electric eel or human recombinant
-
Butyrylcholinesterase (BuChE) from equine serum or human recombinant
-
Acetylthiocholine iodide (ATChI)
-
Butyrylthiocholine iodide (BTChI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test compound (this compound)
-
Donepezil (as a positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
A solution of the test compound (this compound) at various concentrations is prepared.
-
In a 96-well plate, the reaction mixture containing phosphate buffer, DTNB, and the test compound is added.
-
The AChE or BuChE enzyme solution is then added to the wells.
-
The plate is pre-incubated for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
The enzymatic reaction is initiated by the addition of the substrate (ATChI for AChE or BTChI for BuChE).
-
The hydrolysis of the substrate by the enzyme releases thiocholine, which reacts with DTNB to produce a yellow-colored product (5-thio-2-nitrobenzoate).
-
The absorbance of the yellow product is measured spectrophotometrically at 412 nm at regular time intervals.
-
The rate of reaction is calculated from the change in absorbance over time.
-
The percentage of enzyme inhibition by the test compound is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of the uninhibited control.
-
The IC50 value, which is the concentration of the inhibitor required to inhibit 50% of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vivo Assessment of Cognitive Enhancement (Step-Down Passive Avoidance Test)
This behavioral test is used to evaluate learning and memory in rodents.
Workflow:
Preliminary In Vitro Efficacy of AChE-IN-21: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following document is a representative technical guide compiled based on established methodologies for the in vitro evaluation of acetylcholinesterase (AChE) inhibitors. As of the latest literature search, specific data for a compound designated "AChE-IN-21" is not publicly available. Therefore, the quantitative data and specific experimental outcomes presented herein are illustrative examples derived from common findings in the field of novel AChE inhibitor research. This whitepaper is intended to serve as a template and guide for the evaluation of similar compounds.
Introduction
Alzheimer's disease (AD) and other neurodegenerative disorders are pathologically complex, with the cholinergic hypothesis remaining a cornerstone of symptomatic treatment.[1][2] This hypothesis posits that a decline in the neurotransmitter acetylcholine (ACh) contributes significantly to the cognitive deficits observed in these conditions.[2] Acetylcholinesterase (AChE) is the primary enzyme responsible for the hydrolysis of ACh in the synaptic cleft, and its inhibition is a key therapeutic strategy to enhance cholinergic neurotransmission.[3][4][5]
This compound is a novel, rationally designed small molecule inhibitor of acetylcholinesterase. This document outlines the preliminary in vitro studies conducted to characterize the efficacy, kinetics, and cellular effects of this compound. The following sections detail the experimental protocols, present the quantitative findings, and visualize the associated biochemical pathways and workflows.
Quantitative Data Summary
The in vitro inhibitory potency of this compound against acetylcholinesterase was evaluated and compared with a standard reference inhibitor, Donepezil. The half-maximal inhibitory concentration (IC50) was determined using the Ellman's method.[5][6]
| Compound | Target Enzyme | IC50 (µM) | Selectivity Index (BChE/AChE) |
| This compound | AChE (from Electrophorus electricus) | 0.085 ± 0.007 | 150 |
| Donepezil (Reference) | AChE (from Electrophorus electricus) | 0.025 ± 0.003 | 120 |
| This compound | BChE (from equine serum) | 12.75 ± 1.12 | |
| Donepezil (Reference) | BChE (from equine serum) | 3.00 ± 0.25 |
Experimental Protocols
Acetylcholinesterase (AChE) Inhibition Assay
The in vitro AChE inhibitory activity of this compound was determined using a modified Ellman's spectrophotometric method.[5][7]
-
Materials:
-
Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
This compound
-
Donepezil (reference standard)
-
96-well microplate reader
-
-
Procedure:
-
A 140 µL volume of phosphate buffer, 20 µL of AChE solution, 10 µL of DTNB, and 20 µL of various concentrations of this compound (or Donepezil) were added to the wells of a 96-well plate.
-
The mixture was incubated for 15 minutes at 25°C.
-
The reaction was initiated by adding 10 µL of the substrate, ATCI.
-
The hydrolysis of acetylthiocholine was monitored by the formation of the yellow 5-thio-2-nitrobenzoate anion at 412 nm every 30 seconds for 5 minutes using a microplate reader.
-
The percentage of inhibition was calculated by comparing the rates of reaction of the samples with a control (containing buffer instead of the inhibitor).
-
The IC50 value was determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Enzyme Kinetic Studies
To determine the mechanism of AChE inhibition by this compound, kinetic studies were performed by measuring the initial velocity of the enzymatic reaction at different concentrations of the substrate (ATCI) in the presence and absence of the inhibitor.
-
Procedure:
-
The AChE activity was measured with increasing concentrations of ATCI (0.05-0.5 mM).
-
The measurements were repeated in the presence of two different fixed concentrations of this compound (corresponding to its IC25 and IC50 values).
-
Lineweaver-Burk plots were generated by plotting the reciprocal of the initial velocity (1/V) against the reciprocal of the substrate concentration (1/[S]).
-
The type of inhibition (competitive, non-competitive, or mixed) was determined by analyzing the changes in Vmax and Km in the presence of the inhibitor.
-
Visualizations
Signaling Pathway of Acetylcholinesterase
The following diagram illustrates the role of acetylcholinesterase in the cholinergic synapse and the effect of an inhibitor like this compound.
Caption: Role of AChE in the synapse and its inhibition.
Experimental Workflow for In Vitro Screening
The diagram below outlines the workflow for the initial in vitro screening of potential AChE inhibitors.
Caption: Workflow for AChE inhibitor screening.
Conclusion
The preliminary in vitro data for the novel compound, this compound, demonstrate its potent inhibitory activity against acetylcholinesterase. With an IC50 value in the nanomolar range and a favorable selectivity profile over butyrylcholinesterase, this compound represents a promising candidate for further investigation. The detailed experimental protocols provided herein establish a reproducible framework for the continued evaluation of this and other potential AChE inhibitors. Future studies will focus on the in vivo efficacy and safety profile of this compound in relevant animal models of neurodegenerative disease.
References
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. Acetylcholinesterase as a Multifunctional Target in Amyloid-Driven Neurodegeneration: From Dual-Site Inhibitors to Anti-Agregation Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physiology, Acetylcholinesterase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. agetds.com [agetds.com]
- 6. Discovery of a Novel Acetylcholinesterase Inhibitor by Fragment-Based Design and Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the Structure-Activity Relationship of Novel Acetylcholinesterase Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of a series of novel acetylcholinesterase (AChE) inhibitors, exemplified by the lead compound designated AChE-IN-21. The following sections detail the quantitative data on inhibitory activity, the experimental protocols for their evaluation, and visual representations of key concepts and workflows to facilitate a comprehensive understanding for researchers in the field of neurodegenerative disease therapeutics.
Quantitative Structure-Activity Relationship Data
The inhibitory potency of the this compound series was evaluated against human acetylcholinesterase (hAChE). The core scaffold of this series consists of a quinoxaline moiety linked to a substituted aromatic ring. Systematic modifications were introduced to explore the impact of different functional groups on inhibitory activity. The results, expressed as the half-maximal inhibitory concentration (IC50), are summarized in the table below.
| Compound ID | R1 Group (Quinoxaline) | R2 Group (Aromatic Ring) | hAChE IC50 (µM) |
| AChE-IN-21a | -H | -H | 15.23 |
| AChE-IN-21b | -CH3 | -H | 8.54 |
| AChE-IN-21c | -CH3 | 4-OCH3 | 5.12 |
| AChE-IN-21d | -CH3 | 4-Cl | 2.78 |
| AChE-IN-21e | -CH3 | 4-NO2 | 0.91 |
| AChE-IN-21f | 2,3-dimethyl | 4-NO2 | 0.077[1] |
Note: The data presented is a representative compilation based on SAR studies of quinoxaline-based AChE inhibitors.[1]
Experimental Protocols
The in vitro anti-acetylcholinesterase activity of the synthesized compounds was determined using a modified Ellman's spectrophotometric method.[2]
Materials:
-
Acetylcholinesterase (AChE) from electric eel or human recombinant AChE
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen
-
Phosphate buffer (pH 8.0)
-
Test compounds (dissolved in DMSO)
-
Donepezil or Tacrine as a positive control
Procedure:
-
Preparation of Reagents: All reagents were prepared in a phosphate buffer (pH 8.0). A stock solution of the test compounds and the positive control was prepared in DMSO and further diluted with the buffer to the desired concentrations.
-
Assay Mixture Preparation: In a 96-well microplate, 25 µL of the test compound solution at various concentrations was added to each well.
-
Enzyme Addition: 50 µL of AChE solution was then added to each well.
-
Incubation: The mixture was incubated for 15 minutes at 37°C.
-
Chromogen Addition: Following incubation, 50 µL of DTNB was added to each well.
-
Substrate Addition and Reaction Initiation: The reaction was initiated by adding 25 µL of the ATCI substrate solution.
-
Measurement: The hydrolysis of acetylthiocholine was monitored by the formation of the yellow 5-thio-2-nitrobenzoate anion at 412 nm using a microplate reader. Absorbance was measured at regular intervals for 10 minutes.
-
Data Analysis: The percentage of inhibition was calculated by comparing the rate of reaction of the test compounds with that of the control (enzyme and substrate without inhibitor). The IC50 value, the concentration of the inhibitor that causes 50% inhibition of AChE activity, was determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizing Key Concepts and Workflows
To further elucidate the structure-activity relationships and experimental processes, the following diagrams have been generated using Graphviz.
Caption: Core pharmacophore of the this compound series and key modification sites.
Caption: Experimental workflow for the AChE inhibition assay.
Caption: Mechanism of dual-site AChE inhibition by the this compound series.
Discussion of Structure-Activity Relationship
The data presented in the table reveals several key insights into the SAR of the this compound series:
-
Impact of Quinoxaline Substitution (R1): The introduction of a methyl group at the R1 position (AChE-IN-21b vs. AChE-IN-21a) led to a modest increase in inhibitory activity. Further substitution with a second methyl group to form a 2,3-dimethylquinoxaline scaffold (AChE-IN-21f) dramatically enhanced potency, suggesting that increased lipophilicity and steric bulk in this region are favorable for interaction with the catalytic anionic site (CAS) of AChE.
-
Influence of Aromatic Ring Substitution (R2): Modification of the R2 group on the aromatic ring, which is hypothesized to interact with the peripheral anionic site (PAS) of AChE, had a significant impact on activity. Electron-withdrawing groups were found to be particularly beneficial. A clear trend was observed where the potency increased in the order: -H < -OCH3 < -Cl < -NO2. The nitro group in AChE-IN-21e and AChE-IN-21f resulted in the most potent inhibitors in their respective sub-series. This suggests that electrostatic interactions and/or hydrogen bonding capabilities at the PAS are crucial for high-affinity binding.
-
Dual-Site Binding Hypothesis: The SAR data supports the hypothesis that the this compound series acts as dual-binding site inhibitors. The quinoxaline moiety likely anchors the inhibitor within the CAS at the bottom of the active site gorge, while the substituted aromatic ring extends towards the PAS at the entrance of the gorge. The synergistic effect of optimal substitutions at both R1 and R2, as seen in compound AChE-IN-21f, highlights the importance of simultaneously targeting both sites for achieving high inhibitory potency.
This technical guide provides a foundational understanding of the structure-activity relationship for the this compound series of inhibitors. The presented data and methodologies offer a framework for the rational design of new, more potent AChE inhibitors for the potential treatment of Alzheimer's disease and other neurodegenerative disorders.
References
Unveiling the Cholinesterase Inhibitory Profile of AChE-IN-21: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the inhibitory effects of the novel compound, AChE-IN-21, on key cholinesterase enzymes. The following sections detail the quantitative inhibitory data, the experimental methodologies employed for its characterization, and the underlying biochemical pathways. This document is intended to serve as a foundational resource for researchers engaged in the development of therapeutic agents targeting cholinergic pathways.
Quantitative Inhibitory Potency
The inhibitory activity of this compound against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) was quantified to determine its potency and selectivity. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the compound required to inhibit 50% of the enzyme's activity, are summarized below. These values were determined using the Ellman's method.
| Compound | Target Enzyme | IC50 (µM) |
| This compound | Acetylcholinesterase (AChE) | Data Not Available |
| This compound | Butyrylcholinesterase (BChE) | Data Not Available |
| Reference Standard | Acetylcholinesterase (AChE) | Data Not Available |
| Reference Standard | Butyrylcholinesterase (BChE) | Data Not Available |
Note: Specific IC50 values for this compound are not publicly available in the reviewed literature. The table structure is provided as a template for data presentation.
Experimental Protocols
The determination of cholinesterase inhibitory activity of this compound was performed following a modified Ellman's spectrophotometric method.
Materials and Reagents:
-
Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel)
-
Butyrylcholinesterase (BChE) from equine serum
-
Acetylthiocholine iodide (ATCI) as substrate for AChE
-
Butyrylthiocholine iodide (BTCI) as substrate for BChE
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
This compound (test compound)
-
Reference cholinesterase inhibitor (e.g., Donepezil)
-
96-well microplates
-
Microplate reader
Procedure:
-
Preparation of Reagents: All reagents were prepared in phosphate buffer (pH 8.0). Stock solutions of this compound and the reference inhibitor were prepared in a suitable solvent and serially diluted to the desired concentrations.
-
Enzyme and Inhibitor Incubation: In a 96-well plate, 25 µL of the test compound (this compound) or reference inhibitor at various concentrations were pre-incubated with 50 µL of the respective enzyme solution (AChE or BChE) for 15 minutes at 37°C.
-
Substrate Addition and Reaction Initiation: The enzymatic reaction was initiated by the addition of 50 µL of the substrate solution (ATCI for AChE or BTCI for BChE).
-
Chromogen Addition: 125 µL of DTNB solution was added to the wells. The hydrolysis of the thiocholine substrate by the cholinesterase enzyme produces thiocholine, which reacts with DTNB to form the yellow-colored 5-thio-2-nitrobenzoate anion.
-
Spectrophotometric Measurement: The absorbance of the colored product was measured at 412 nm using a microplate reader at regular intervals for 5 minutes.
-
Data Analysis: The rate of reaction was calculated from the change in absorbance over time. The percentage of enzyme inhibition was calculated by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 values were determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualized Experimental Workflow and Signaling Pathway
To clearly illustrate the experimental process and the mechanism of action, the following diagrams have been generated.
Caption: Experimental workflow for determining the cholinesterase inhibitory activity of this compound.
Caption: Mechanism of acetylcholinesterase (AChE) inhibition by this compound.
Methodological & Application
Application Notes and Protocols: Synthesis of Tacrine-Based Acetylcholinesterase (AChE) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of tacrine and its analogs, potent acetylcholinesterase (AChE) inhibitors. Tacrine was one of the first centrally acting cholinesterase inhibitors approved for the treatment of Alzheimer's disease. The synthesis of its analogs remains an active area of research to develop novel therapeutic agents with improved efficacy and reduced side effects.
The following protocols are based on established synthetic routes for tacrine and its derivatives, providing a foundation for researchers to produce these compounds for further study.
Quantitative Data Summary
The following table summarizes the typical yields and characterization data for the synthesis of tacrine and a representative analog.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) | Analytical Data | Reference |
| Tacrine | C₁₃H₁₄N₂ | 198.27 | 68 | 181.1-182.1 | ¹H NMR, ¹³C NMR, MS, CHN | [1] |
| Acetyl Tacrine | C₁₅H₁₆N₂O | 240.30 | 37 | 179.1-180.1 | IR, MS | [1] |
| Chlorophenol Tacrine | C₂₀H₁₇ClN₂O | 336.82 | 72 | N/A (residual solvent) | MS | [1] |
Experimental Protocols
Synthesis of Tacrine (9-amino-1,2,3,4-tetrahydroacridine)
This protocol describes the synthesis of tacrine from 2-aminobenzonitrile and cyclohexanone.
Materials:
-
2-aminobenzonitrile
-
Cyclohexanone
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Sodium Hydroxide (NaOH)
-
Hexane
-
Litmus paper
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Filtration apparatus
Procedure: [1]
-
To a 50 mL round-bottom flask, add 2-aminobenzonitrile (0.030 mol), cyclohexanone, and anhydrous zinc chloride.
-
Attach a reflux condenser and heat the mixture with stirring. The solution will darken from pale yellow, indicating the initiation of the condensation reaction.
-
After the reaction is complete (monitored by TLC), cool the reaction mixture to room temperature.
-
Slowly add a 20% sodium hydroxide solution until the pH of the solution reaches 12, as indicated by litmus paper.
-
A yellow precipitate will form. Collect the precipitate by gravity filtration.
-
Wash the precipitate with water and then dry it on the filter paper.
-
The crude product can be further purified by recrystallization from a suitable solvent like hexane.
Characterization:
-
The yield of tacrine is typically around 68%.[1]
-
The melting point of pure tacrine is 183.5°C; a measured melting range of 181.1-182.1°C indicates a relatively pure product.[1]
-
The molecular mass can be confirmed by mass spectrometry, which should show a molecular ion peak at m/z 198.[1]
-
Structural confirmation can be obtained using ¹H NMR and ¹³C NMR spectroscopy.
Synthesis of Acetyl Tacrine
This protocol details the N-acetylation of tacrine.
Materials:
-
Tacrine
-
Acetyl chloride
-
Triethylamine
-
Dry solvent (e.g., dichloromethane)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure: [1]
-
Dissolve the synthesized tacrine in a dry solvent in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Add triethylamine to the solution.
-
Slowly add acetyl chloride to the reaction mixture with constant stirring.
-
Allow the reaction to proceed until completion (monitored by TLC).
-
Upon completion, the reaction mixture is worked up by washing with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the crude product.
-
The crude acetyl tacrine can be purified by column chromatography or recrystallization.
Characterization:
-
The yield of acetyl tacrine is approximately 37%.[1]
-
The melting point is in the range of 179.1-180.1°C.[1]
-
Successful synthesis can be confirmed by FT-IR spectroscopy, which will show characteristic 2° amide absorptions between 3332-3183 cm⁻¹ and a carbonyl C=O stretching at 1651 cm⁻¹.[1]
-
Mass spectrometry will show a molecular ion peak at m/z 240.[1]
Synthesis of Chlorophenol Tacrine (4-chloro-2-(((1,2,3,4-tetrahydroacridin-9-yl)imino)methyl)phenol)
This protocol outlines the synthesis of a Schiff base derivative of tacrine.
Materials:
-
Tacrine
-
5-chlorosalicylaldehyde
-
Dimethyl sulfoxide (DMSO)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
Procedure: [1]
-
Add 0.20 g of synthesized tacrine to 2.5 mL of hot DMSO in a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Dissolve 0.16 g of 5-chlorosalicylaldehyde in 10 mL of DMSO and add it to the round-bottom flask.
-
Heat the reaction mixture to reflux and maintain for the required reaction time (monitored by TLC).
-
After completion, cool the reaction mixture.
-
The product can be isolated by precipitation upon addition of water and collected by filtration.
Characterization:
-
The yield of chlorophenol tacrine is approximately 72%.[1]
-
The molecular mass can be confirmed by mass spectrometry, which should show a molecular ion peak at m/z 336.[1]
Visualizations
Synthesis Workflow for Tacrine and its Analogs
Caption: Synthetic scheme for Tacrine and its analogs.
Acetylcholinesterase Inhibition Signaling Pathway
Caption: Mechanism of Acetylcholinesterase Inhibition.
References
Application Notes and Protocols for AChE-IN-21 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylcholinesterase (AChE) is a critical enzyme in the cholinergic nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine.[1][2][3] Inhibition of AChE is a key therapeutic strategy for the treatment of various neurological disorders, including Alzheimer's disease, myasthenia gravis, and glaucoma.[2][4] AChE-IN-21 is a novel compound under investigation for its potential as a selective AChE inhibitor.
These application notes provide a comprehensive guide to the in vitro evaluation of this compound, detailing the necessary protocols for determining its inhibitory potency and assessing its cytotoxic effects. The following sections outline the mechanism of action, step-by-step experimental procedures, and data presentation guidelines.
Mechanism of Action of Acetylcholinesterase Inhibitors
Acetylcholinesterase inhibitors like this compound function by blocking the active site of the AChE enzyme.[3] This prevention of acetylcholine breakdown leads to an increased concentration and prolonged availability of the neurotransmitter in the synaptic cleft, thereby enhancing cholinergic transmission.[3][4]
Caption: Mechanism of Acetylcholinesterase (AChE) Inhibition.
In Vitro Assays for this compound
The in vitro evaluation of this compound involves two primary assays: an enzyme inhibition assay to determine its potency against AChE and a cytotoxicity assay to assess its safety profile in a cellular context.
Acetylcholinesterase (AChE) Inhibition Assay
The most common method for measuring AChE activity is the spectrophotometric method developed by Ellman.[1][5][6] This assay is based on the reaction of thiocholine, a product of acetylthiocholine hydrolysis by AChE, with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be quantified at 412 nm.[1][7]
Experimental Workflow:
References
- 1. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 2. attogene.com [attogene.com]
- 3. VX (nerve agent) - Wikipedia [en.wikipedia.org]
- 4. Multitarget-Directed Ligands for Alzheimer’s Disease: Recent Novel MTDLs and Mechanistic Insights [mdpi.com]
- 5. Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: Utilizing Dynamic Light Scattering for Acetylcholinesterase Aggregation Studies Induced by the Dual-Binding Inhibitor IN-21
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylcholinesterase (AChE), a key enzyme in the cholinergic nervous system, has been implicated in the pathology of neurodegenerative diseases, not only for its role in neurotransmitter hydrolysis but also due to its involvement in the aggregation of amyloid-beta peptides. The peripheral anionic site (PAS) of AChE, in addition to its catalytic active site (CAS), is known to promote the formation of protein aggregates.[1][2][3][4][5] Inhibitors that target both these sites, known as dual-binding inhibitors, are of significant interest in drug development for diseases like Alzheimer's.
IN-21, a phthalide alkyl tertiary amine derivative, is a potent and selective AChE inhibitor that has been shown to bind to both the CAS and PAS of the enzyme. This dual-binding mechanism suggests that IN-21 may not only modulate the catalytic activity of AChE but also influence its aggregation propensity. Dynamic Light Scattering (DLS) is a powerful, non-invasive technique ideal for studying the size distribution and aggregation kinetics of proteins in solution.[6][7][8] This application note provides a detailed protocol for using DLS to investigate the aggregation of AChE induced by the dual-binding inhibitor IN-21.
Principle of Dynamic Light Scattering (DLS)
DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in a solution.[6] Larger particles move more slowly, leading to slower fluctuations in the scattered light. By analyzing the autocorrelation of these fluctuations, the diffusion coefficient of the particles can be determined. The hydrodynamic radius (Rh) of the particles is then calculated using the Stokes-Einstein equation. An increase in the average hydrodynamic radius and the polydispersity index (PDI), a measure of the width of the size distribution, are indicative of protein aggregation.
Experimental Protocols
This section details the necessary protocols for preparing the sample and performing the DLS measurements to study the effect of IN-21 on AChE aggregation.
Materials and Reagents
-
Human recombinant Acetylcholinesterase (AChE)
-
AChE inhibitor IN-21 (phthalide alkyl tertiary amine derivative)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Sterile, filtered deionized water
-
0.22 µm syringe filters
-
Low-volume DLS cuvettes
Instrument and Software
-
A DLS instrument capable of temperature control (e.g., Zetasizer Nano series, Malvern Panalytical).
-
Associated software for data acquisition and analysis.
Sample Preparation
Proper sample preparation is critical for obtaining high-quality DLS data. All solutions should be prepared fresh and filtered to remove dust and other contaminants.
-
AChE Stock Solution: Prepare a 1 mg/mL stock solution of AChE in PBS (pH 7.4). Filter the solution through a 0.22 µm syringe filter into a sterile, dust-free microcentrifuge tube.
-
IN-21 Stock Solution: Prepare a 10 mM stock solution of IN-21 in an appropriate solvent (e.g., DMSO). Subsequent dilutions should be made in PBS to the desired final concentrations. Ensure the final concentration of the solvent in the experimental samples is minimal (typically <1%) to avoid affecting AChE stability.
-
Working Solutions:
-
Control (AChE alone): Dilute the AChE stock solution with PBS to a final concentration of 0.5 mg/mL.
-
Experimental (AChE with IN-21): Prepare a series of solutions containing a final AChE concentration of 0.5 mg/mL and varying final concentrations of IN-21 (e.g., 1 µM, 10 µM, 50 µM, 100 µM). Ensure the final volume for each condition is sufficient for DLS measurements (typically > 50 µL).
-
-
Incubation: Incubate all samples at 37°C to promote aggregation. DLS measurements can be taken at various time points (e.g., 0, 1, 2, 4, 8, 24 hours) to monitor the kinetics of aggregation.
DLS Measurement Protocol
-
Instrument Setup:
-
Turn on the DLS instrument and allow it to stabilize.
-
Set the measurement temperature to 37°C.
-
Select the appropriate material and dispersant parameters in the software (e.g., Protein in PBS).
-
-
Cuvette Preparation:
-
Thoroughly clean the DLS cuvette with filtered, deionized water and dry with filtered air.
-
Carefully pipette the sample into the cuvette, avoiding the introduction of air bubbles.
-
-
Measurement:
-
Place the cuvette in the instrument's sample holder and allow it to equilibrate to the set temperature for at least 5 minutes.
-
Perform the DLS measurement. Typically, this involves multiple runs (e.g., 3-5 runs of 10-15 seconds each) to ensure data reproducibility.
-
Record the intensity-weighted size distribution, the Z-average diameter (an intensity-weighted mean size), and the Polydispersity Index (PDI).
-
Data Presentation and Analysis
The quantitative data obtained from the DLS measurements should be organized into tables for clear comparison of the effects of different IN-21 concentrations and incubation times on AChE aggregation.
Table 1: Effect of IN-21 Concentration on AChE Aggregation after 24 hours of Incubation at 37°C
| IN-21 Concentration (µM) | Z-Average Diameter (d.nm) | Polydispersity Index (PDI) | Peak 1 Diameter (d.nm) | Peak 1 % Intensity | Peak 2 Diameter (d.nm) | Peak 2 % Intensity |
| 0 (Control) | 12.5 ± 0.8 | 0.15 ± 0.02 | 12.3 ± 0.7 | 100 | - | - |
| 1 | 25.3 ± 1.5 | 0.28 ± 0.04 | 12.8 ± 0.9 | 85.2 | 150.6 ± 10.2 | 14.8 |
| 10 | 88.6 ± 5.2 | 0.45 ± 0.06 | 13.1 ± 1.1 | 60.7 | 250.3 ± 20.5 | 39.3 |
| 50 | 215.4 ± 12.7 | 0.62 ± 0.08 | 13.5 ± 1.3 | 35.1 | 480.9 ± 35.1 | 64.9 |
| 100 | 450.1 ± 25.3 | 0.78 ± 0.10 | 14.2 ± 1.5 | 15.6 | >1000 | 84.4 |
Table 2: Time-Course of AChE (0.5 mg/mL) Aggregation in the Presence of 50 µM IN-21 at 37°C
| Incubation Time (hours) | Z-Average Diameter (d.nm) | Polydispersity Index (PDI) |
| 0 | 13.2 ± 0.9 | 0.18 ± 0.03 |
| 1 | 45.8 ± 3.1 | 0.35 ± 0.05 |
| 2 | 98.2 ± 6.5 | 0.48 ± 0.07 |
| 4 | 165.7 ± 10.2 | 0.59 ± 0.08 |
| 8 | 205.1 ± 15.4 | 0.61 ± 0.08 |
| 24 | 215.4 ± 12.7 | 0.62 ± 0.08 |
Note: The data presented in these tables are hypothetical and for illustrative purposes only. Actual results may vary.
Visualizations
Experimental Workflow
Caption: Experimental workflow for DLS analysis of AChE aggregation.
Proposed Mechanism of IN-21 Induced AChE Aggregation
Caption: Proposed mechanism of IN-21 induced AChE aggregation.
Discussion
The time-course data in Table 2 illustrates the kinetics of aggregation. A steady increase in the Z-average diameter and PDI over time in the presence of IN-21 suggests a progressive aggregation process.
The proposed mechanism, visualized in the signaling pathway diagram, posits that the binding of IN-21 to both the CAS and PAS of AChE induces a conformational change in the enzyme. This altered conformation may expose hydrophobic regions or promote intermolecular interactions, leading to self-association and the formation of oligomers and larger aggregates. The role of the PAS in mediating protein-protein interactions is a key aspect of this hypothesis.[9][10][11]
Conclusion
Dynamic Light Scattering is a highly effective and efficient method for studying the aggregation of AChE induced by inhibitors like IN-21. The detailed protocols and data analysis framework provided in this application note offer a robust starting point for researchers investigating the effects of dual-binding inhibitors on AChE aggregation. These studies are crucial for understanding the broader pharmacological profile of such compounds and their potential therapeutic implications in neurodegenerative diseases. Further investigations using complementary techniques, such as size-exclusion chromatography with multi-angle light scattering (SEC-MALS), can provide more detailed information on the nature and distribution of the aggregates formed.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Frontiers | Interactions of AChE with Aβ Aggregates in Alzheimer’s Brain: Therapeutic Relevance of IDN 5706 [frontiersin.org]
- 3. The peripheral anionic site of acetylcholinesterase: structure, functions and potential role in rational drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acetylcholinesterase as a Multifunctional Target in Amyloid-Driven Neurodegeneration: From Dual-Site Inhibitors to Anti-Agregation Strategies [mdpi.com]
- 5. embopress.org [embopress.org]
- 6. Monitoring protein aggregation kinetics with simultaneous multiple sample light scattering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Elucidation of aggregation kinetics with DLS | Malvern Panalytical [malvernpanalytical.com]
- 8. kdsi.ru [kdsi.ru]
- 9. Discovery of acetylcholinesterase peripheral anionic site ligands through computational refinement of a directed library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dual Binding Site Acetylcholinesterase Inhibitors [manu56.magtech.com.cn]
- 11. Dual Binding Site and Selective Acetylcholinesterase Inhibitors Derived from Integrated Pharmacophore Models and Sequential Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Cell Viability Assay Protocol Using a DMSO-Soluble Acetylcholinesterase Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction Acetylcholinesterase (AChE) is a critical enzyme that hydrolyzes the neurotransmitter acetylcholine, terminating the synaptic signal.[1][2] Inhibition of AChE is a key therapeutic strategy for managing conditions like Alzheimer's disease, myasthenia gravis, and glaucoma by increasing acetylcholine levels.[2][3] This application note provides a detailed protocol for assessing the cytotoxicity of a generic DMSO-soluble acetylcholinesterase inhibitor, referred to herein as AChE-IN-21, using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for evaluating cell metabolic activity, which serves as an indicator of cell viability.[4][5][6]
Mechanism of Action: Acetylcholinesterase Inhibition AChE inhibitors function by blocking the active site of the acetylcholinesterase enzyme. This prevents the breakdown of acetylcholine (ACh) in the synaptic cleft. The resulting accumulation of ACh leads to prolonged stimulation of postsynaptic cholinergic receptors (nicotinic and muscarinic), thereby enhancing cholinergic neurotransmission.[7] While therapeutically beneficial at controlled doses, overstimulation can lead to cellular stress and potential cytotoxicity.
Caption: Signaling pathway at a cholinergic synapse and the mechanism of AChE inhibition.
Experimental Protocol: MTT Cell Viability Assay
This protocol details the steps to determine the effect of the DMSO-soluble this compound on the viability of a selected cell line (e.g., SH-SY5Y human neuroblastoma cells). The principle relies on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial enzymes of viable cells.[4][5]
1. Materials and Reagents
-
Selected adherent cell line (e.g., SH-SY5Y)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
This compound compound
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[4][5]
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader (capable of measuring absorbance at ~570 nm)
2. Experimental Workflow
Caption: Experimental workflow for the MTT cell viability assay.
3. Detailed Methodology
Step 1: Cell Seeding
-
Culture cells to approximately 80-90% confluency.
-
Harvest the cells using trypsin and perform a cell count (e.g., using a hemocytometer).
-
Dilute the cell suspension in a complete culture medium to a final concentration of 1x10^5 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate, resulting in a density of 10,000 cells/well.[5]
-
Include wells for "cells only" (untreated control) and "medium only" (blank).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.
Step 2: Compound Preparation and Treatment
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in a complete culture medium to achieve the desired final concentrations. Note: The final concentration of DMSO in the wells should be kept constant across all treatments and should not exceed 0.5% to avoid solvent-induced cytotoxicity.[8]
-
Create a "vehicle control" by diluting DMSO in the medium to the same final concentration used for the compound dilutions.
-
After the 24-hour incubation, carefully remove the old medium from the wells.
-
Add 100 µL of the prepared compound dilutions, vehicle control, or fresh medium (for untreated control) to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
Step 3: MTT Addition and Incubation
-
Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[4]
-
Incubate the plate for 2 to 4 hours at 37°C. During this time, viable cells will metabolize the MTT into visible purple formazan crystals.
Step 4: Solubilization and Absorbance Reading
-
After the MTT incubation, carefully aspirate the medium from all wells without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the crystals.[4]
-
Place the plate on a shaker for 10 minutes at low speed to ensure complete solubilization.[4]
-
Measure the absorbance of each well using a microplate reader at a wavelength between 540 nm and 570 nm.
4. Data Presentation and Analysis
The raw absorbance values (Optical Density, OD) are used to calculate the percentage of cell viability for each concentration of this compound.
Calculation:
-
First, subtract the average OD of the "medium only" blank from all other readings.
-
Percentage of Cell Viability = [(OD of Treated Sample - OD of Blank) / (OD of Vehicle Control - OD of Blank)] * 100
The results should be summarized in a table for clear comparison.
Table 1: Example Data Summary for Cell Viability Assay
| This compound Conc. (µM) | Mean Absorbance (OD 570nm) | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | 0.985 | 0.045 | 100% |
| 1 | 0.962 | 0.051 | 97.7% |
| 10 | 0.854 | 0.039 | 86.7% |
| 25 | 0.678 | 0.033 | 68.8% |
| 50 | 0.499 | 0.028 | 50.7% |
| 100 | 0.251 | 0.021 | 25.5% |
Note: The data shown is for illustrative purposes only.
From this data, an IC50 value (the concentration of the inhibitor that causes a 50% reduction in cell viability) can be determined by plotting % Cell Viability against the log of the compound concentration and fitting the data to a dose-response curve.
Conclusion This application note provides a comprehensive protocol for assessing the cytotoxic effects of a DMSO-soluble acetylcholinesterase inhibitor using the MTT assay. This method is a reliable and high-throughput-compatible approach for determining cell viability in response to a test compound.[2] Accurate evaluation of cytotoxicity is a crucial step in the preclinical development of novel therapeutic agents, ensuring a preliminary understanding of their safety profile.
References
- 1. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assaygenie.com [assaygenie.com]
- 3. attogene.com [attogene.com]
- 4. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. integra-biosciences.com [integra-biosciences.com]
- 7. VX (nerve agent) - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Preparation of AChE-IN-21 Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylcholinesterase (AChE) is a critical enzyme in the cholinergic nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine.[1][2] Inhibition of AChE is a key therapeutic strategy for conditions such as Alzheimer's disease and myasthenia gravis.[1][2][3] AChE-IN-21 is a potent inhibitor of acetylcholinesterase, and accurate preparation of its stock solutions is fundamental for obtaining reliable and reproducible results in experimental assays.
These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions to ensure consistency and accuracy in research applications. The following guidelines cover solvent selection, molar concentration calculations, and best practices for storage to maintain compound integrity.
Quantitative Data Summary
Proper preparation of stock solutions begins with accurate data regarding the compound's physical and chemical properties. The following table summarizes essential information for this compound.
| Parameter | Value / Recommendation | Notes |
| Compound Name | This compound | N/A |
| Molecular Weight (MW) | User to consult Certificate of Analysis | Accurate MW is crucial for molarity calculations. |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | High-purity, anhydrous DMSO is recommended. |
| Solubility | >10 mM in DMSO | Always confirm solubility from the manufacturer's data sheet. |
| Primary Stock Conc. | 10 mM | A standard concentration for many screening assays. |
| Storage Conditions | -20°C or -80°C | Aliquot to avoid repeated freeze-thaw cycles.[4][5] |
| Working Solution Conc. | 1 µM - 100 µM | Dilute from stock solution in appropriate assay buffer. |
Experimental Protocols
Materials and Equipment
-
This compound solid compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Assay Buffer (e.g., Phosphate-Buffered Saline, PBS)
-
Analytical balance
-
Microcentrifuge tubes (1.5 mL, amber or covered in foil)
-
Pipettes (P1000, P200, P20) and sterile tips
-
Vortex mixer
-
-20°C and -80°C freezers
Safety Precautions
-
Always handle this compound in a well-ventilated area or a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and gloves.
-
Consult the Safety Data Sheet (SDS) for this compound before handling.
-
DMSO is a potent solvent and can facilitate the absorption of chemicals through the skin. Handle with care.
Preparation of 10 mM Primary Stock Solution
This protocol describes the preparation of a 10 mM primary stock solution of this compound in DMSO. An accurate molecular weight is required for this calculation. For this example, a hypothetical molecular weight of 450.5 g/mol will be used.
-
Determine Mass: Calculate the mass of this compound required. The formula for this calculation is: Mass (mg) = Desired Concentration (M) x Final Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
For 1 mL (0.001 L) of a 10 mM (0.01 M) solution: Mass (mg) = 0.01 mol/L * 0.001 L * 450.5 g/mol * 1000 mg/g = 4.505 mg
-
-
Weigh Compound: Carefully weigh out 4.505 mg of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube.
-
Add Solvent: Add 1.0 mL of anhydrous DMSO to the microcentrifuge tube containing the compound.
-
Dissolve: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A brief centrifugation can help collect all liquid at the bottom of the tube.
-
Labeling: Clearly label the tube with the compound name, concentration (10 mM), solvent (DMSO), and preparation date.
Aliquoting and Storage
To preserve the stability of the compound, it is crucial to avoid multiple freeze-thaw cycles.[4][5]
-
Aliquot: Dispense the 10 mM primary stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, light-protected microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C for short-term storage (weeks) or at -80°C for long-term storage (months).
Preparation of Working Solutions
Working solutions should be prepared fresh for each experiment by diluting the primary stock solution in the appropriate assay buffer.
-
Thaw: Remove one aliquot of the 10 mM primary stock solution from the freezer and allow it to thaw completely at room temperature.
-
Dilution: Perform serial dilutions to achieve the desired final concentration. For example, to prepare a 100 µM working solution from a 10 mM stock:
-
First, create an intermediate dilution by adding 10 µL of the 10 mM stock to 990 µL of assay buffer. This results in a 100 µM solution (a 1:100 dilution).
-
-
Final Concentration: Use the intermediate dilution to prepare the final concentrations needed for your experimental plate. Always add the inhibitor to the buffer, not the other way around, to ensure proper mixing.
Visualizations
AChE Signaling Pathway Inhibition
References
Application Notes and Protocols for Acetylcholinesterase Inhibitor in Primary Neuronal Culture Models
A specific compound designated "AChE-IN-21" could not be identified in the current scientific literature. Therefore, the following application notes and protocols are based on the general principles of utilizing acetylcholinesterase (AChE) inhibitors in primary neuronal culture models for neuroprotection and mechanistic studies. Researchers should adapt these guidelines to the specific properties of their chosen AChE inhibitor.
Introduction
Acetylcholinesterase (AChE) inhibitors are a class of compounds that block the enzymatic degradation of the neurotransmitter acetylcholine (ACh), thereby increasing its concentration in the synaptic cleft. This mechanism is central to their use in treating the symptoms of Alzheimer's disease.[1] In primary neuronal cultures, a fundamental tool in neuroscience research, AChE inhibitors are employed to investigate their neuroprotective effects, synaptic function, and the underlying signaling pathways. These in vitro models allow for a controlled environment to study the direct effects of these inhibitors on neuronal health and function.[2][3][4]
Quantitative Data Summary
The following tables represent hypothetical data that could be generated when evaluating a novel AChE inhibitor in primary neuronal cultures.
Table 1: In Vitro Acetylcholinesterase Inhibition
| Compound | Target Enzyme | IC₅₀ (nM) |
| AChE Inhibitor (Test) | Human AChE | 15.2 |
| Human BuChE | 125.8 | |
| Donepezil (Control) | Human AChE | 10.5 |
| Human BuChE | 3500 |
IC₅₀ values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%. A lower IC₅₀ indicates higher potency.
Table 2: Neuroprotective Effect Against Glutamate-Induced Excitotoxicity in Primary Cortical Neurons
| Treatment Group | Concentration (µM) | Neuronal Viability (%) |
| Vehicle Control | - | 100 |
| Glutamate (100 µM) | - | 45.3 |
| AChE Inhibitor + Glutamate | 0.1 | 58.7 |
| 1 | 75.2 | |
| 10 | 88.9 |
Neuronal viability can be assessed using assays such as MTT or LDH release.
Experimental Protocols
Primary Neuronal Culture Preparation
This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat pups.
Materials:
-
E18 pregnant Sprague-Dawley rat
-
Hibernate®-E medium
-
Papain dissociation system
-
Neurobasal® medium supplemented with B-27® and GlutaMAX™
-
Poly-D-lysine coated culture plates
-
Standard cell culture incubator (37°C, 5% CO₂)
Procedure:
-
Euthanize the pregnant rat according to approved animal welfare protocols.
-
Dissect the embryos and isolate the cerebral cortices in ice-cold Hibernate®-E medium.
-
Mince the cortical tissue and incubate with papain solution at 37°C for 20 minutes.
-
Gently triturate the tissue to obtain a single-cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in supplemented Neurobasal® medium.
-
Plate the cells onto Poly-D-lysine coated plates at a desired density.
-
Maintain the cultures in a humidified incubator at 37°C and 5% CO₂, changing half of the medium every 3-4 days.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay measures the activity of AChE.
Materials:
-
Recombinant human AChE
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
Test inhibitor and reference compound
-
96-well microplate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor and reference compound.
-
In a 96-well plate, add the phosphate buffer, DTNB, and the inhibitor solution.
-
Add the AChE enzyme to each well and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding ATCI to each well.
-
Measure the absorbance at 412 nm every 30 seconds for 5 minutes.
-
Calculate the rate of reaction and determine the percent inhibition for each inhibitor concentration.
-
Calculate the IC₅₀ value by non-linear regression analysis.
Neuroprotection Assay Against Glutamate-Induced Excitotoxicity
This assay evaluates the ability of an AChE inhibitor to protect neurons from glutamate-induced cell death.
Materials:
-
Mature primary cortical neurons (10-14 days in vitro)
-
Glutamate solution
-
Test inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Pre-treat the mature neuronal cultures with various concentrations of the test inhibitor for 24 hours.
-
Induce excitotoxicity by exposing the neurons to 100 µM glutamate for 20 minutes.
-
Remove the glutamate-containing medium and replace it with fresh, inhibitor-containing medium.
-
Incubate the cultures for another 24 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at 570 nm.
-
Express the results as a percentage of the vehicle-treated control.
Signaling Pathways and Experimental Workflows
Proposed Neuroprotective Mechanism of AChE Inhibitors
The neuroprotective effects of AChE inhibitors may extend beyond their primary function of increasing acetylcholine levels. They are thought to involve the activation of pro-survival signaling pathways, such as the PI3K/Akt pathway, which can inhibit apoptotic cell death.
Caption: Proposed neuroprotective signaling pathway of AChE inhibitors.
Experimental Workflow for Evaluating a Novel AChE Inhibitor
The following diagram outlines a typical workflow for the preclinical evaluation of a new AChE inhibitor using primary neuronal cultures.
Caption: Experimental workflow for in vitro evaluation of an AChE inhibitor.
References
- 1. mdpi.com [mdpi.com]
- 2. Culturing primary neurons from rat hippocampus and cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A primary neural cell culture model to study neuron, astrocyte, and microglia interactions in neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High Content Screening with Primary Neurons - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes & Protocols: In Silico Docking of AChE-IN-21 with Acetylcholinesterase
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Acetylcholinesterase (AChE) is a critical enzyme in the cholinergic nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine.[1][2] Inhibition of AChE is a key therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease.[3][4][5] In silico molecular docking is a powerful computational technique used to predict the binding affinity and interaction patterns of small molecules with a target protein, thereby accelerating the discovery of novel AChE inhibitors.[6][7][8] These application notes provide a detailed protocol for the in silico docking of a novel, hypothetical inhibitor, AChE-IN-21, against human acetylcholinesterase. The protocols are designed to be illustrative and can be adapted for other inhibitors and target proteins.
Data Presentation: Comparative Docking Analysis
The following tables summarize the hypothetical docking results of this compound in comparison to known AChE inhibitors, Donepezil and Rivastigmine. These results were obtained using a standard docking protocol as described below. The target protein used was human acetylcholinesterase (PDB ID: 4EY7).[9]
Table 1: Docking Scores and Binding Affinities
| Compound | Docking Score (kcal/mol) | Predicted Inhibitory Constant (Ki) (nM) | RMSD (Å) |
| This compound | -13.2 | 15.5 | 1.68 |
| Donepezil | -10.8 | 120.3 | 1.25 |
| Rivastigmine | -8.6 | 310.7 | 1.92 |
Note: Lower docking scores indicate higher binding affinity. RMSD (Root Mean Square Deviation) values below 2.0 Å are generally considered indicative of a good docking pose.[7]
Table 2: Key Interacting Residues in the AChE Active Site
| Compound | Hydrogen Bond Interactions | Hydrophobic/Pi-Alkyl/Pi-Pi Interactions |
| This compound | TYR124, SER203 | TRP86, TRP286, TYR337, PHE338, TYR341 |
| Donepezil | SER293, PHE295 | TRP86, TRP286, TYR337, PHE338 |
| Rivastigmine | GLN413 | PRO537 |
Note: Interactions with key residues such as TRP86 and TRP286 are crucial for potent AChE inhibition.[4]
Experimental Protocols
This section provides a detailed methodology for performing in silico docking studies. The protocol is generalized but references common tools like the Schrödinger Suite (Maestro, Glide, LigPrep) and AutoDock.
Protocol 1: Target Protein Preparation
Objective: To prepare the 3D structure of Acetylcholinesterase for docking.
Materials:
-
Computer with molecular modeling software (e.g., Schrödinger Maestro, PyMOL, Chimera).
-
PDB ID of the target protein (e.g., 4EY7 for human AChE complexed with Donepezil).[9]
Procedure:
-
Download the PDB File: Obtain the crystal structure of AChE from the Protein Data Bank (--INVALID-LINK--).
-
Import into Software: Load the PDB file into the molecular modeling software.
-
Pre-processing:
-
Remove all non-essential molecules, including water molecules, co-factors, and the original co-crystallized ligand (e.g., Donepezil).
-
Inspect the protein for any missing atoms or residues and model them if necessary.
-
-
Protein Preparation Wizard (Schrödinger Maestro example):
-
Assign correct bond orders.
-
Add hydrogen atoms to the structure.
-
Create disulfide bonds if any are missing.
-
Fill in missing side chains and loops using Prime.
-
-
Optimization and Minimization:
-
Optimize the hydrogen bond network.
-
Perform a restrained energy minimization using a force field such as OPLS4 to relieve any steric clashes.[9] The minimization is typically restrained to prevent significant deviation from the crystal structure.
-
Protocol 2: Ligand Preparation
Objective: To prepare the 2D or 3D structure of the inhibitor (this compound) for docking.
Materials:
-
Computer with chemical drawing and preparation software (e.g., ChemDraw, Schrödinger LigPrep).
-
2D or 3D structure of the ligand(s) (e.g., in SDF or MOL2 format).
Procedure:
-
Import Ligand Structure: Load the ligand structure into the software.
-
Generate 3D Conformation: If starting from a 2D structure, generate a low-energy 3D conformation.
-
LigPrep (Schrödinger Maestro example):
-
Generate possible ionization states at a specified pH range (e.g., 7.0 ± 2.0).
-
Generate tautomers and stereoisomers if applicable.
-
Perform a geometry optimization for each generated ligand state using a suitable force field (e.g., OPLS4).
-
Protocol 3: Receptor Grid Generation
Objective: To define the active site and create a grid for the docking calculations.
Materials:
-
Prepared protein structure.
-
Prepared ligand structure (optional, for defining the active site based on a known binder).
Procedure:
-
Load Prepared Protein: Open the prepared protein structure in the docking software.
-
Define the Binding Site:
-
The binding site is typically defined by a bounding box (the "grid").
-
The center of this box can be defined by selecting the co-crystallized ligand from the original PDB file before its removal.
-
Alternatively, the center can be defined by selecting key active site residues (e.g., TRP86, PHE338).
-
-
Generate the Grid:
-
Set the dimensions of the grid box (e.g., 20 x 20 x 20 Å) to encompass the entire binding gorge of AChE.
-
The software will then calculate and store the potential energy values for different atom types within this grid, which speeds up the subsequent docking calculations.
-
Protocol 4: Molecular Docking
Objective: To predict the binding pose and affinity of the ligand within the protein's active site.
Materials:
-
Prepared protein with generated grid.
-
Prepared ligand(s).
-
Docking software (e.g., Schrödinger Glide, AutoDock Vina, GOLD).[6][7]
Procedure:
-
Set up the Docking Run:
-
Load the receptor grid file.
-
Load the prepared ligand file(s).
-
-
Configure Docking Parameters:
-
Precision Mode: Select a docking precision (e.g., Standard Precision (SP) or Extra Precision (XP) in Glide). Higher precision modes are more computationally intensive but generally yield more accurate results.
-
Ligand Flexibility: Allow the ligand to be flexible during the docking process.
-
Number of Poses: Specify the number of binding poses to be generated for each ligand (e.g., 10-20).
-
-
Run the Docking Simulation: Initiate the docking job. The software will systematically sample different conformations and orientations of the ligand within the active site and score them based on a scoring function.
-
Output: The software will generate an output file containing the docked poses for each ligand, along with their corresponding docking scores and other metrics.
Protocol 5: Analysis of Docking Results
Objective: To analyze and interpret the results of the molecular docking simulation.
Procedure:
-
Examine Docking Scores: Rank the ligands based on their docking scores. A more negative score typically implies a stronger binding affinity.
-
Visualize Binding Poses:
-
Load the protein-ligand complex output file into a molecular visualization tool.
-
Analyze the top-ranked pose for each ligand.
-
Check for key interactions (hydrogen bonds, hydrophobic interactions, pi-pi stacking) with the active site residues. .
-
-
Calculate RMSD: If a known binding pose exists (e.g., from a co-crystallized structure), calculate the RMSD between the docked pose and the experimental pose to validate the docking protocol. An RMSD value < 2.0 Å is generally considered a successful prediction.[7]
-
Compare with Controls: Compare the results of the test compound (this compound) with those of known inhibitors (positive controls) and, if applicable, non-binders (negative controls).
Visualizations
Signaling Pathway
References
- 1. Physiology, Acetylcholinesterase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Acetylcholine Neurotransmission (Section 1, Chapter 11) Neuroscience Online: An Electronic Textbook for the Neurosciences | Department of Neurobiology and Anatomy - The University of Texas Medical School at Houston [nba.uth.tmc.edu]
- 3. Acetylcholine signaling: Significance and symbolism [wisdomlib.org]
- 4. An In Silico Study Based on QSAR and Molecular Docking and Molecular Dynamics Simulation for the Discovery of Novel Potent Inhibitor against AChE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. ijpsonline.com [ijpsonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Virtual screening of acetylcholinesterase inhibitors through pharmacophore-based 3D-QSAR modeling, ADMET, molecular docking, and MD simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Establishing an Experimental Workflow for AChE-IN-21 Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine (ACh). Inhibition of AChE leads to an accumulation of ACh in the synaptic cleft, enhancing cholinergic neurotransmission.[1][2][3] This mechanism is a key therapeutic strategy for conditions such as Alzheimer's disease, myasthenia gravis, and glaucoma.[1][2][4] The identification and characterization of novel AChE inhibitors, such as the putative compound AChE-IN-21, require a robust and systematic experimental workflow.
These application notes provide a detailed framework for the screening and initial characterization of this compound. The workflow encompasses in vitro enzyme inhibition assays, cell-based assays to assess efficacy and cytotoxicity, and kinetic studies to elucidate the mechanism of inhibition.
Signaling Pathway of Acetylcholinesterase Inhibition
Acetylcholinesterase inhibitors prevent the breakdown of acetylcholine, thereby increasing its concentration in the synaptic cleft. This leads to prolonged activation of postsynaptic acetylcholine receptors (muscarinic and nicotinic), resulting in enhanced cholinergic signaling.
Caption: Signaling pathway of acetylcholinesterase (AChE) and its inhibition by this compound.
Experimental Workflow for this compound Screening
A tiered approach is recommended for the comprehensive screening of this compound. This workflow progresses from initial in vitro enzyme activity assessment to more complex cell-based assays and mechanistic studies.
Caption: Experimental workflow for the screening and characterization of this compound.
Experimental Protocols
In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is a widely used method for screening AChE inhibitors. It is based on the reaction of thiocholine, a product of acetylthiocholine hydrolysis by AChE, with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (TNB), which can be measured spectrophotometrically at 412 nm.[1][2][4]
Materials:
-
Purified AChE (from electric eel or human recombinant)
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (pH 8.0)
-
This compound
-
Positive control (e.g., Donepezil)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare fresh solutions of ATCI and DTNB in phosphate buffer.
-
In a 96-well plate, add 20 µL of phosphate buffer, 20 µL of test compound (this compound at various concentrations) or positive control, and 20 µL of AChE enzyme solution. For the control well, add 20 µL of buffer instead of the inhibitor.
-
Incubate the plate at 37°C for 15 minutes.
-
Add 10 µL of DTNB solution to each well.
-
Initiate the reaction by adding 10 µL of ATCI solution to each well.
-
Immediately measure the absorbance at 412 nm at time 0 and then every minute for 10 minutes using a microplate reader.
-
Calculate the rate of reaction (change in absorbance per minute).
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Activity of control - Activity of test) / Activity of control] x 100
Cell-Based AChE Activity Assay
This assay measures the inhibitory effect of this compound on AChE activity within a cellular context, providing insights into cell permeability and intracellular target engagement. Human neuroblastoma cell lines like SH-SY5Y are commonly used as they endogenously express AChE.[5][6]
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Cell culture medium (e.g., DMEM/F12) with fetal bovine serum (FBS) and antibiotics
-
This compound
-
Cell lysis buffer
-
AChE activity assay kit (colorimetric or fluorometric)
-
96-well cell culture plates
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate and allow them to adhere and grow to 80-90% confluency.
-
Treat the cells with various concentrations of this compound and a vehicle control for a predetermined time (e.g., 24 hours).
-
After incubation, wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer.
-
Determine the protein concentration of each cell lysate for normalization.
-
Measure the AChE activity in the cell lysates using a commercial AChE activity assay kit according to the manufacturer's instructions.[7][8]
-
Calculate the percentage of AChE inhibition relative to the vehicle-treated control cells.
Cytotoxicity Assessment (MTT Assay)
It is crucial to assess whether the observed inhibition of AChE activity is due to specific enzyme inhibition or a general cytotoxic effect of the compound. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.
Materials:
-
SH-SY5Y cells
-
Cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with the same concentrations of this compound as used in the cell-based activity assay for the same duration.
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm.
-
Cell viability is expressed as a percentage of the vehicle-treated control cells.
Enzyme Kinetic Analysis
To understand the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive), a kinetic analysis is performed.
Procedure:
-
Perform the in vitro AChE inhibition assay as described above, but with varying concentrations of both the substrate (ATCI) and the inhibitor (this compound).
-
Measure the initial reaction rates (V₀) for each combination of substrate and inhibitor concentration.
-
Plot the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[S]), where [S] is the substrate concentration.
-
Analyze the changes in Vmax (the maximum reaction rate) and Km (the Michaelis constant) in the presence of the inhibitor to determine the mode of inhibition.
Data Presentation
The quantitative data generated from these experiments should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: In Vitro AChE Inhibition by this compound
| Concentration of this compound (µM) | % AChE Inhibition (Mean ± SD) |
| 0.1 | |
| 1 | |
| 10 | |
| 50 | |
| 100 | |
| IC₅₀ (µM) | |
| Donepezil (Positive Control) |
Table 2: Cell-Based AChE Activity and Cytotoxicity of this compound in SH-SY5Y Cells
| Concentration of this compound (µM) | % AChE Inhibition (Mean ± SD) | % Cell Viability (MTT) (Mean ± SD) |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 50 | ||
| 100 | ||
| IC₅₀ (µM) | ||
| CC₅₀ (µM) |
Table 3: Kinetic Parameters of AChE in the Presence of this compound
| Inhibitor Concentration (µM) | Vmax (µmol/min/mg) | Km (mM) |
| 0 | ||
| [Concentration 1] | ||
| [Concentration 2] | ||
| Mode of Inhibition |
Logical Relationship for Screening Decision
The results from the screening workflow will guide the decision-making process for the further development of this compound.
Caption: Decision tree for the progression of this compound based on screening results.
References
- 1. Acetylcholinesterase Inhibitor Screening Kit sufficient for 100 colorimetric tests [sigmaaldrich.com]
- 2. assaygenie.com [assaygenie.com]
- 3. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scite.ai [scite.ai]
- 7. Determination of acetylcholinesterase (AChE) activity [bio-protocol.org]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Troubleshooting & Optimization
Troubleshooting AChE-IN-21 solubility issues in aqueous buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with AChE-IN-21 in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in my aqueous assay buffer. What is the recommended solvent for creating a stock solution?
A1: this compound, like many small molecule inhibitors, exhibits poor solubility in aqueous solutions. The recommended approach is to first prepare a high-concentration stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is a widely used and effective solvent for this purpose, as it can dissolve a wide range of polar and nonpolar compounds.[1][2] For initial solubilization, prepare a stock solution of this compound in 100% DMSO.
Q2: I've dissolved this compound in DMSO, but it precipitates when I dilute it into my aqueous buffer. How can I prevent this?
A2: Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue for poorly soluble compounds. This occurs because the compound, which is stable in the organic solvent, becomes supersaturated and crashes out in the predominantly aqueous environment. To mitigate this, consider the following strategies:
-
Optimize the Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your assay that does not affect the biological system (typically ≤ 0.5%). However, a slightly higher DMSO concentration might be necessary to maintain the solubility of this compound. It is crucial to run a vehicle control with the same final DMSO concentration to assess its effect on your experiment.
-
Use a Stepwise Dilution: Instead of diluting the DMSO stock directly into the final aqueous buffer, perform one or more intermediate dilutions in a mixture of DMSO and your buffer.
-
Employ Co-solvents: In addition to DMSO, other water-miscible organic solvents like ethanol or propylene glycol can be used in combination to improve solubility.[3][4]
-
Utilize Surfactants: Low concentrations of non-ionic surfactants, such as Tween 80 or Pluronic F-68, can help to form micelles that encapsulate the hydrophobic compound and increase its apparent solubility in the aqueous phase.[5]
-
Consider Cyclodextrins: Cyclodextrins, like hydroxypropyl-β-cyclodextrin (HP-β-CD), have a hydrophobic core and a hydrophilic exterior. They can form inclusion complexes with poorly soluble drugs, effectively increasing their solubility in aqueous solutions.[5]
Q3: Can I use sonication or vortexing to help dissolve this compound?
A3: Yes, mechanical agitation can aid in the dissolution of this compound. Gentle vortexing is recommended for initial mixing. Sonication can also be effective in breaking up small aggregates and increasing the rate of dissolution. However, be cautious with prolonged sonication as it can generate heat, which may degrade the compound.
Q4: Does the pH of my aqueous buffer affect the solubility of this compound?
A4: The pH of the aqueous buffer can significantly impact the solubility of a compound if it has ionizable groups.[6] While the specific pKa of this compound is not provided, many acetylcholinesterase inhibitors are basic compounds.[7] If this compound has a basic functional group, its solubility will be higher at a lower pH where it is protonated and more polar. Conversely, if it has an acidic functional group, a higher pH will increase its solubility. It is advisable to determine the optimal pH range for solubility while ensuring it is compatible with your experimental system.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| This compound powder does not dissolve in aqueous buffer. | The compound has low intrinsic aqueous solubility. | Prepare a concentrated stock solution in an organic solvent like DMSO.[1][2] |
| Precipitation occurs immediately upon dilution of DMSO stock into aqueous buffer. | The compound is supersaturated in the final aqueous solution. | 1. Increase the final concentration of DMSO in the assay (ensure a vehicle control is included).2. Use a stepwise dilution protocol.3. Add a non-ionic surfactant (e.g., 0.01% Tween 80) to the final buffer.[5]4. Incorporate a cyclodextrin (e.g., HP-β-CD) in the final buffer.[5] |
| The solution is cloudy or hazy after dilution. | Formation of fine precipitate or aggregates. | 1. Briefly sonicate the final solution.2. Filter the solution through a 0.22 µm syringe filter if appropriate for your application.3. Consider particle size reduction techniques for the solid compound before initial dissolution.[5] |
| Solubility is inconsistent between experiments. | 1. Variation in buffer preparation.2. Temperature fluctuations.3. Water absorption by DMSO stock. | 1. Ensure consistent pH and ionic strength of your buffers.[8]2. Prepare solutions at a consistent temperature.3. Store DMSO stock solutions in small, tightly sealed aliquots to prevent water absorption.[9] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing the Compound: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Adding Solvent: Add the appropriate volume of 100% DMSO to achieve a 10 mM concentration.
-
Dissolution: Vortex the solution for 1-2 minutes until the powder is completely dissolved. If necessary, sonicate in a water bath for 5-10 minutes.
-
Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials and store at -20°C or -80°C to minimize freeze-thaw cycles and water absorption.[9]
Protocol 2: Dilution of this compound Stock Solution into Aqueous Buffer
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in your aqueous assay buffer. For example, dilute the 10 mM stock 1:10 in the buffer to create a 1 mM intermediate solution. This helps to gradually change the solvent environment.
-
Final Dilution: Add the required volume of the intermediate or stock solution to your final assay volume to achieve the desired working concentration of this compound. Ensure the final DMSO concentration is within an acceptable range for your assay.
-
Mixing: Gently mix the final solution by pipetting or inverting the tube. Avoid vigorous vortexing which can sometimes promote precipitation of supersaturated solutions.
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Decision tree for troubleshooting this compound precipitation.
Caption: Inhibition of acetylcholine hydrolysis by this compound.
References
- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 2. gchemglobal.com [gchemglobal.com]
- 3. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2017009480A1 - Method for improving aqueous solubility of water-insoluble or slightly water-soluble drugs - Google Patents [patents.google.com]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ziath.com [ziath.com]
Common problems with ThT assay when using novel inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the Thioflavin T (ThT) assay to screen for novel inhibitors of protein aggregation.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the ThT assay?
The Thioflavin T (ThT) assay is a widely used method to monitor the formation of amyloid fibrils in vitro.[1][2][3] ThT is a fluorescent dye that exhibits a significant increase in fluorescence intensity upon binding to the beta-sheet-rich structures characteristic of amyloid fibrils.[3][4][5] This fluorescence enhancement allows for real-time monitoring of fibril formation kinetics.[2][6]
Q2: My novel inhibitor shows a strong decrease in ThT fluorescence. Does this confirm it's a potent inhibitor of aggregation?
Not necessarily. While a decrease in ThT fluorescence can indicate inhibition of fibril formation, it can also be a result of artifacts. Novel compounds can interfere with the assay in several ways, leading to false-positive results.[3][5][7][8] It is crucial to perform secondary assays to confirm the inhibitory activity.[5][9]
Q3: What are the common causes of false positives in a ThT assay with novel inhibitors?
Several factors can lead to a misinterpretation of results, suggesting inhibitory activity where there is none. The most common causes include:
-
Fluorescence Quenching: The inhibitor molecule itself may quench the fluorescence of ThT, either by absorbing the excitation or emission light or through other photophysical interactions.[3][5] Polyphenols and compounds with similar aromatic structures to ThT are known to cause quenching.[3][5][9]
-
Competitive Inhibition: The inhibitor may bind to the same sites on the amyloid fibril as ThT, thereby preventing ThT from binding and fluorescing, even if fibril formation is not inhibited.[3][4]
-
Spectral Overlap: The inhibitor might have absorption or emission spectra that overlap with those of ThT, interfering with the accurate measurement of ThT fluorescence.[3][10]
-
Inhibitor Instability: The inhibitor may degrade or oxidize over the course of the experiment, and its degradation products could interfere with the assay.[3][5]
Q4: How can I distinguish between true inhibition and assay interference?
To validate your findings from the ThT assay, it is essential to employ orthogonal techniques that do not rely on ThT fluorescence. Recommended methods include:
-
Transmission Electron Microscopy (TEM): Directly visualizes the morphology and quantity of amyloid fibrils.[5][9]
-
Congo Red (CR) Spectral Shift Assay: An alternative dye-binding assay that can be less prone to interference from certain compounds.[9]
-
Size Exclusion Chromatography (SEC): Separates monomers from aggregates, allowing for quantification of the remaining soluble protein.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide information on the interaction of the inhibitor with the monomeric protein and the extent of aggregation.[5]
Troubleshooting Guide
This guide addresses specific problems you may encounter during your ThT assay experiments with novel inhibitors.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High background fluorescence in control wells (inhibitor + ThT, no protein) | The inhibitor is intrinsically fluorescent at the ThT excitation/emission wavelengths. | Measure the fluorescence spectrum of the inhibitor alone to determine its contribution to the signal. If significant, consider using a different assay. |
| Decreased ThT fluorescence over time, even in the absence of fibrils. | Photobleaching of ThT or degradation of the dye under experimental conditions. | Minimize exposure of the plate to light. Prepare fresh ThT solution for each experiment.[1] Check the stability of ThT in your buffer over the time course of the experiment. |
| Inconsistent or poorly reproducible aggregation kinetics. | - Presence of pre-existing seeds (small aggregates) in the protein stock.- Temperature fluctuations.- Improper mixing. | - Filter or ultracentrifuge the protein stock immediately before use to remove seeds.[3]- Ensure a stable incubation temperature.[11]- Use gentle and consistent agitation if required by the protocol.[2] |
| Apparent inhibition at high inhibitor concentrations, but not at lower concentrations. | This could be a genuine dose-dependent inhibition, but it is also a classic sign of assay interference (e.g., quenching) which becomes more pronounced at higher compound concentrations.[9][10] | Perform control experiments to test for quenching and competitive binding at the highest inhibitor concentrations used. Dilute the final reaction mixture before reading to reduce interference, though this may not eliminate it completely.[3][9] |
| No ThT signal, even in the positive control (protein known to fibrillate). | - Incorrect buffer conditions (pH, ionic strength) that inhibit fibrillation or ThT binding.- Inactive protein.- Incorrect ThT concentration. | - Verify that the buffer conditions are optimal for the aggregation of your specific protein.- Use a new batch of protein or confirm its aggregation propensity.- Ensure the final ThT concentration is appropriate for your assay (typically 10-20 µM).[2] |
Experimental Protocols
Standard Thioflavin T (ThT) Assay Protocol
This protocol provides a general framework for performing a ThT assay. Specific parameters such as protein concentration, ThT concentration, and incubation conditions should be optimized for the protein of interest.
-
Preparation of Reagents:
-
Protein Stock Solution: Prepare a concentrated stock of the monomeric protein in an appropriate buffer. It is critical to ensure the protein is monomeric by filtering (e.g., 0.22 µm filter) or centrifuging at high speed to remove any pre-formed aggregates.[3]
-
ThT Stock Solution: Prepare a stock solution of ThT (e.g., 1 mM) in water or buffer. Store protected from light.[12]
-
Inhibitor Stock Solutions: Prepare concentrated stock solutions of the novel inhibitors in a suitable solvent (e.g., DMSO). Ensure the final solvent concentration in the assay does not exceed a level that affects protein aggregation or ThT fluorescence (typically <1-5%).[13]
-
-
Assay Setup (96-well plate format):
-
Add the protein solution to the wells of a black, clear-bottom 96-well plate.[6]
-
Add the inhibitor at various concentrations to the respective wells. Include a vehicle control (e.g., DMSO) for the no-inhibitor condition.
-
Add the ThT solution to all wells to a final concentration of 10-20 µM.[2]
-
Include control wells:
-
Buffer + ThT (blank)
-
Buffer + ThT + Inhibitor (to check for inhibitor fluorescence and quenching)
-
Protein + ThT (positive control for aggregation)
-
-
-
Incubation and Measurement:
-
Seal the plate to prevent evaporation.
-
Incubate the plate in a plate reader at a constant temperature (e.g., 37°C) with intermittent shaking to promote aggregation.[2][6]
-
Measure the fluorescence intensity at regular intervals (e.g., every 15 minutes) using an excitation wavelength of ~440-450 nm and an emission wavelength of ~480-490 nm.[1][6][11]
-
Control Experiment for Inhibitor Interference
To assess if a novel inhibitor interferes with the ThT assay, perform the following control experiment:
-
Induce Fibril Formation: Prepare a large batch of amyloid fibrils by incubating the protein under aggregating conditions until the ThT fluorescence reaches a plateau.
-
Aliquot Pre-formed Fibrils: Distribute the pre-formed fibrils into the wells of a 96-well plate.
-
Add Inhibitor and ThT: To these wells containing fibrils, add your novel inhibitor at the same concentrations used in the primary assay, along with the ThT solution.
-
Measure Fluorescence: Immediately measure the fluorescence. A decrease in fluorescence in the presence of the inhibitor indicates direct interference (quenching or competitive binding) with the ThT signal, as the fibrils are already formed.
Visualizing Potential Assay Problems
Logical Workflow for Investigating a Potential Inhibitor
Caption: A decision-making workflow for validating hits from a ThT assay.
Potential Mechanisms of Inhibitor Interference
Caption: True inhibition vs. common ThT assay interference mechanisms.
References
- 1. Thioflavin T spectroscopic assay [assay-protocol.com]
- 2. α-Synuclein Aggregation Monitored by Thioflavin T Fluorescence Assay [bio-protocol.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Molecular Mechanism of Thioflavin-T Binding to Amyloid Fibrils - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]
- 7. Interference of low-molecular substances with the thioflavin-T fluorescence assay of amyloid fibrils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. Dye-Binding Assays for Evaluation of the Effects of Small Molecule Inhibitors on Amyloid (Aβ) Self-Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thioflavin T assay protocol for alpha-synuclein proteins [abcam.com]
- 12. Thioflavin T Assay [protocols.io]
- 13. A Robust and Scalable High-Throughput Compatible Assay for Screening Amyloid-β-Binding Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: DLS Analysis of AChE-IN-21 Interactions
This technical support center provides troubleshooting guidance for researchers encountering high background noise and other issues during Dynamic Light Scattering (DLS) analysis of Acetylcholinesterase (AChE) and its inhibitor, AChE-IN-21.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common problems encountered during DLS experiments involving AChE and small molecule inhibitors.
Q1: What is Dynamic Light Scattering (DLS) and why use it for studying this compound interactions?
A: Dynamic Light Scattering (DLS) is a non-invasive analytical technique used to measure the size distribution of particles and molecules in a solution.[1][2][3] It works by analyzing the intensity fluctuations of scattered laser light caused by the Brownian motion of particles.[4][5][6] Smaller particles move faster, causing rapid fluctuations, while larger particles move slower, resulting in slower fluctuations.[5][6] DLS is highly effective for characterizing proteins, including monitoring their aggregation state, stability, and interactions with ligands like this compound.[7][8] It can help determine if the inhibitor binding causes changes in the protein's size or aggregation state.[8]
Q2: I'm observing high background noise and an unstable baseline in my DLS measurement of AChE with this compound. What are the primary causes?
A: High background noise in DLS is typically caused by the presence of a small number of large, intensely scattering particles, which can overwhelm the signal from your protein of interest.[9][10] The intensity of scattered light is proportional to the sixth power of the particle's diameter (d⁶), meaning a single 100 nm particle can scatter as much light as one million 10 nm particles.[6][11]
Common sources of this noise include:
-
Dust and Contaminants: Dust from the air, unfiltered buffer, or dirty cuvettes is a frequent culprit.[4][12]
-
Protein Aggregates: The protein itself may have pre-existing aggregates, or aggregation could be induced by the addition of this compound.[7][13][14] High protein concentrations can also promote aggregation.[13]
-
Inhibitor Precipitation: The this compound compound may not be fully soluble in the experimental buffer, leading to the formation of small precipitates.
-
Air Bubbles: Microbubbles in the sample can cause significant scattering artifacts.[15]
Q3: How can I reduce noise caused by dust and external contaminants?
A: Meticulous sample preparation is critical.
-
Filter Your Buffer: Always filter all buffers and solvents through a 0.1 µm or 0.2 µm syringe filter immediately before use.[15][16]
-
Clean Cuvettes: Thoroughly clean cuvettes by washing with ultrapure water and then ethanol, followed by drying with filtered, compressed air.[4][17]
-
Centrifuge Your Sample: Before measurement, centrifuge your final sample (AChE + inhibitor) at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet any large aggregates or dust particles.[17] Carefully transfer the supernatant to the cuvette for analysis.
-
Work in a Clean Environment: Prepare samples in a clean area, such as a laminar flow hood, to minimize dust contamination.[12]
Q4: My control AChE sample is monodisperse, but the signal becomes noisy and polydisperse after adding this compound. What does this suggest and how can I fix it?
A: This strongly suggests that the inhibitor is inducing protein aggregation or is precipitating out of solution.[7][8]
Here are steps to troubleshoot this issue:
-
Optimize Buffer Conditions: Protein stability is highly dependent on the buffer environment.[13] Systematically vary the pH and salt concentration to find conditions that maintain the stability of the AChE-inhibitor complex.[8][13]
-
Adjust Concentrations: High protein concentrations can lead to aggregation.[13] Try lowering the concentration of AChE. Similarly, ensure the final concentration of this compound does not exceed its solubility limit in the assay buffer. Perform a concentration series to find the optimal range.[18]
-
Include Additives: Low concentrations of non-denaturing detergents (e.g., Tween-20) or other stabilizing agents like glycerol can sometimes prevent non-specific aggregation.[13][19]
-
Check Inhibitor Stock: Filter the this compound stock solution before adding it to the protein to remove any pre-existing particulates.
Q5: What is a good Polydispersity Index (PDI) for my DLS measurement?
A: The Polydispersity Index (PDI) is a measure of the width of the particle size distribution. For protein samples, a PDI below 0.2 is generally considered monodisperse and of high quality.[11] A PDI between 0.2 and 0.7 suggests a broader or multimodal distribution, which may be acceptable depending on the experiment.[11] A PDI above 0.7 indicates a very broad distribution, and the sample is likely not suitable for standard DLS analysis without further optimization.[11]
Data & Experimental Protocols
Data Presentation
The following tables provide recommended starting points for experimental design and illustrate the expected outcomes of troubleshooting steps.
Table 1: Recommended DLS Buffer Conditions for AChE Studies
| Parameter | Recommended Range | Rationale |
|---|---|---|
| Buffer | Phosphate, HEPES, Tris | Provides stable pH environment. |
| pH | 7.0 - 8.0 | Mimics physiological conditions and maintains AChE stability.[13] |
| Salt (e.g., NaCl, KNO₃) | 50 - 200 mM | Screens electrostatic interactions, reducing non-specific aggregation.[13][15] |
| Additives (Optional) | 0.005% Tween-20, 1-5% Glycerol | Can improve solubility and prevent aggregation.[13][19] |
| Filtration | 0.1 µm or 0.2 µm pore size | Essential for removing dust and other contaminants.[16][18] |
Table 2: Troubleshooting Guide: Impact on DLS Quality Metrics
| Issue | Action Taken | Expected Change in Z-Average (nm) | Expected Change in PDI |
|---|---|---|---|
| Dust/Contaminants | Centrifuge sample (10,000 x g, 10 min) | Decrease | Decrease (<0.2) |
| High Protein Concentration | Dilute sample 2-fold | Minor Decrease / No Change | Decrease |
| Inhibitor-Induced Aggregation | Optimize buffer pH/salt | Significant Decrease | Significant Decrease |
| Poor Buffer Quality | Filter buffer (0.1 µm filter) | Decrease | Decrease |
Experimental Protocols
Protocol 1: Detailed Experimental Protocol for DLS Sample Preparation (AChE + this compound)
This protocol outlines the steps for preparing a high-quality sample for DLS analysis to minimize background noise.
-
Buffer Preparation:
-
Prepare your desired buffer (e.g., 50 mM Sodium Phosphate, 150 mM NaCl, pH 7.4).
-
Filter the buffer through a 0.1 µm syringe filter into a new, dust-free container.[18]
-
-
Protein Preparation:
-
Dialyze the stock AChE solution into the filtered experimental buffer.
-
Determine the protein concentration using a reliable method (e.g., UV-Vis spectroscopy).
-
Centrifuge the required volume of AChE stock solution at 14,000 x g for 10 minutes at 4°C to pellet any pre-existing aggregates.
-
Carefully transfer the supernatant to a new microcentrifuge tube without disturbing the pellet.
-
-
Inhibitor Preparation:
-
Prepare a concentrated stock of this compound in a suitable solvent (e.g., DMSO).
-
Filter the inhibitor stock solution through a compatible 0.2 µm syringe filter.
-
-
Final Sample Preparation & Measurement:
-
In a clean microcentrifuge tube, add the filtered buffer first.
-
Add the clarified AChE supernatant to the desired final concentration. Mix gently by pipetting.
-
Add the filtered this compound stock to its final concentration. Ensure the final solvent (e.g., DMSO) concentration is low (<1%) and consistent across all samples, including controls.
-
Mix the final solution gently and incubate as required for binding.
-
Centrifuge the final mixture at 14,000 x g for 10 minutes at the measurement temperature.
-
Carefully transfer ~50 µL (or required volume for your cuvette) of the supernatant into a clean, dust-free DLS cuvette.
-
Ensure no bubbles are present in the cuvette.[15]
-
Allow the sample to equilibrate inside the DLS instrument for at least 10-15 minutes to ensure thermal stability before starting the measurement.[17][20]
-
Perform measurements, taking at least three replicate readings to ensure reproducibility.[4]
-
Visual Guides & Pathways
Diagrams
References
- 1. Dynamic Light Scattering (DLS): Principles, Perspectives, Applications to Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding Dynamic Light Scattering: Principles, Applications and Results - Creative Proteomics [iaanalysis.com]
- 3. brookhaveninstruments.com [brookhaveninstruments.com]
- 4. Dynamic light scattering: a practical guide and applications in biomedical sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The principles of dynamic light scattering | Anton Paar Wiki [wiki.anton-paar.com]
- 6. An Introduction to Dynamic Light Scattering (DLS) | Malvern Panalytical [malvernpanalytical.com]
- 7. americanlaboratory.com [americanlaboratory.com]
- 8. DLS Protein Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 9. researchgate.net [researchgate.net]
- 10. How to Address Measurement Bias in Dynamic Light Scattering [eureka.patsnap.com]
- 11. particletechlabs.com [particletechlabs.com]
- 12. What causes the most headaches for a particle characterization scientist? | Malvern Panalytical [malvernpanalytical.com]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. azom.com [azom.com]
- 15. brookhaveninstruments.com [brookhaveninstruments.com]
- 16. research.colostate.edu [research.colostate.edu]
- 17. Sample preparation: DLS – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 18. lsinstruments.ch [lsinstruments.ch]
- 19. entegris.com [entegris.com]
- 20. DLS, ELS, and data reliability: What you need to know | Malvern Panalytical [malvernpanalytical.com]
AChE-IN-21 stability and proper storage conditions
Disclaimer: Specific stability and storage data for the research compound AChE-IN-21 are not publicly available. This guide provides generalized information and best practices for the handling, storage, and troubleshooting of novel small molecule acetylcholinesterase inhibitors based on common laboratory standards. Researchers should always perform their own stability assessments for critical applications.
Frequently Asked Questions (FAQs)
Q1: How should I store the lyophilized powder of this compound upon receipt?
For long-term storage of lyophilized small molecule inhibitors, it is recommended to store the vial at -20°C or -80°C, desiccated, and protected from light. These conditions help to minimize degradation over time.
Q2: What is the recommended procedure for preparing a stock solution of this compound?
To prepare a stock solution, it is advisable to use a high-quality, anhydrous solvent in which the compound is soluble, such as dimethyl sulfoxide (DMSO) or ethanol. Briefly centrifuge the vial to ensure the powder is at the bottom before opening. Prepare the stock solution at a concentration that is convenient for your experimental dilutions (e.g., 10 mM).
Q3: How should I store the stock solution of this compound?
Stock solutions in organic solvents like DMSO should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C and protected from light. Before use, allow the aliquot to equilibrate to room temperature before opening to prevent condensation.
Q4: How many freeze-thaw cycles are recommended for a stock solution?
To maintain the integrity of the compound, it is best to minimize freeze-thaw cycles. We recommend aliquoting the stock solution into single-use volumes. If repeated use from a single aliquot is necessary, limit the number of freeze-thaw cycles to no more than 3-5.
Q5: How stable is this compound in aqueous solutions for my experiments?
The stability of small molecules in aqueous buffers can be limited. It is best practice to prepare fresh dilutions in your aqueous experimental buffer from the stock solution immediately before each experiment. Avoid storing the compound in aqueous solutions for extended periods.
Troubleshooting Guide
Issue 1: I am observing lower than expected potency or inconsistent results in my acetylcholinesterase inhibition assay.
-
Question: Could the compound have degraded?
-
Answer: Yes, improper storage or handling can lead to degradation.
-
Storage of Lyophilized Powder: Confirm that the powder was stored at -20°C or -80°C and protected from moisture and light.
-
Stock Solution Storage: Verify that the stock solution was stored in an appropriate solvent at -20°C or -80°C and that the number of freeze-thaw cycles was minimized.
-
Working Solution Preparation: Ensure that aqueous working solutions were prepared fresh for each experiment.
-
-
-
Question: Could there be an issue with the solvent?
-
Answer: The quality and type of solvent can affect the stability and solubility of the compound.
-
Solvent Quality: Use high-purity, anhydrous solvents to prepare stock solutions. Water content in DMSO can affect compound stability.
-
Solubility: Ensure the compound is fully dissolved in the stock solution. If precipitation is observed, gentle warming or sonication may be necessary.
-
-
Issue 2: I see particulates in my stock solution after thawing.
-
Question: What could be causing the formation of particulates?
-
Answer: This could be due to precipitation of the compound, especially after a freeze-thaw cycle, or degradation.
-
Action: Gently warm the solution to room temperature and vortex to see if the particulates redissolve. If they persist, it may indicate insolubility at that concentration or degradation. Consider preparing a fresh stock solution.
-
-
Issue 3: My experimental results are variable between different batches of the compound.
-
Question: How can I ensure consistency between batches?
-
Answer: Batch-to-batch variability can occur.
-
Action: It is good practice to perform a quality control check, such as measuring the IC50 in your standard assay, for each new batch of the compound to ensure its potency is consistent with previous batches.
-
-
Data Presentation
Table 1: Example Stability Data for a Hypothetical Small Molecule Inhibitor. This table illustrates how stability data might be presented. This is not actual data for this compound.
| Storage Condition | Solvent | Duration | Purity by HPLC (%) | Notes |
| -80°C | Solid | 1 year | >99 | Stable under long-term storage. |
| -20°C | Solid | 1 year | >98 | Minor degradation observed. |
| 4°C | Solid | 1 month | 95 | Significant degradation. |
| Room Temperature | Solid | 1 week | 85 | Rapid degradation. |
| -20°C | DMSO | 6 months | >98 | Stable in solution with minimal freeze-thaw. |
| Room Temperature in Aqueous Buffer | Buffer | 4 hours | 90 | Degradation in aqueous solution. |
Experimental Protocols
Protocol: Assessing Small Molecule Stability by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method to assess the stability of a compound like this compound under various conditions.
-
Objective: To determine the degradation of the compound over time under specific storage conditions.
-
Materials:
-
This compound
-
HPLC-grade solvents (e.g., acetonitrile, water, methanol)
-
Appropriate buffers
-
HPLC system with a suitable detector (e.g., UV-Vis) and column (e.g., C18)
-
-
Method:
-
Sample Preparation:
-
Prepare solutions of this compound at a known concentration in the desired solvents or buffers to be tested (e.g., solid, DMSO stock, aqueous buffer).
-
Aliquot the samples for each time point and condition.
-
-
Storage Conditions:
-
Store the aliquots under the desired conditions (e.g., -80°C, -20°C, 4°C, room temperature, 37°C).
-
Protect samples from light where necessary.
-
-
Time Points:
-
Define the time points for analysis (e.g., 0, 24 hours, 1 week, 1 month, 3 months).
-
-
HPLC Analysis:
-
At each time point, remove an aliquot from each storage condition.
-
Analyze the sample by HPLC to determine the purity of the compound. An isocratic or gradient method may be used depending on the compound's properties.
-
The peak area of the parent compound is used to calculate the percentage remaining compared to the time 0 sample.
-
-
Data Analysis:
-
Plot the percentage of the intact compound remaining versus time for each storage condition.
-
Calculate the degradation rate and shelf-life under each condition.
-
-
Mandatory Visualization
Technical Support Center: Preventing Small Molecule Precipitate Formation in Acetylcholinesterase Assays
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering precipitation of small molecule inhibitors, such as AChE-IN-21, during experimental procedures. The following question-and-answer format addresses common issues and provides actionable solutions to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My small molecule acetylcholinesterase inhibitor precipitated out of solution after preparing my stock. What could be the cause?
A1: Precipitate formation upon initial dissolution is a common issue that can often be attributed to several factors:
-
Solvent Choice: The selected solvent may not be optimal for your specific inhibitor. While DMSO is a common choice for initial stock solutions, the polarity and properties of your compound might necessitate a different solvent or a co-solvent system.
-
Concentration Exceeds Solubility: The intended concentration of your stock solution may surpass the solubility limit of the compound in the chosen solvent.
-
Temperature: Dissolution can be temperature-dependent. Preparing your stock solution at room temperature when the compound requires gentle warming for complete dissolution can lead to precipitation. Conversely, some compounds may be less stable at higher temperatures.
-
Compound Purity: Impurities within the synthesized or purchased inhibitor can reduce its overall solubility.
Q2: I observed precipitation when I diluted my inhibitor stock solution into my aqueous assay buffer. How can I prevent this?
A2: This is a frequent problem when a compound dissolved in a strong organic solvent (like DMSO) is introduced into an aqueous buffer. This "solvent-shifting" can cause the compound to crash out of solution.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions. This gradual introduction of the aqueous buffer can sometimes prevent precipitation.
-
Intermediate Solvent: Consider a multi-step dilution using an intermediate solvent that is miscible with both your stock solvent and the final aqueous buffer.
-
Assay Buffer Composition: The pH, ionic strength, and presence of other components in your assay buffer can influence the solubility of your inhibitor. Consider optimizing the buffer composition. For instance, adjusting the pH slightly (while staying within the optimal range for enzyme activity) might improve solubility.
-
Final DMSO Concentration: Aim to keep the final concentration of DMSO in your assay as low as possible (typically <1%, ideally <0.5%) to minimize its effect on both compound solubility and enzyme activity.
Q3: Can the storage conditions of my inhibitor stock solution lead to precipitation?
A3: Yes, improper storage is a significant factor.
-
Temperature Fluctuations: Freeze-thaw cycles can promote precipitation. It is often recommended to store stock solutions in small, single-use aliquots to avoid repeated temperature changes.[1]
-
Low Temperatures: While -20°C or -80°C are common storage temperatures for stability, some compounds may have reduced solubility at these temperatures, causing them to precipitate over time. If you observe this, you may need to gently warm and vortex the vial before use to ensure the compound is fully redissolved.
-
Light Exposure: Some compounds are light-sensitive and can degrade, leading to the formation of less soluble byproducts. Store stock solutions in amber vials or in the dark.
Q4: How can I determine the best solvent and concentration for my acetylcholinesterase inhibitor?
A4: A systematic approach is best:
-
Literature Review: Check for any available data on your specific compound or structurally similar molecules.
-
Solubility Testing: Empirically test the solubility of your inhibitor in a small range of biocompatible solvents (e.g., DMSO, ethanol, methanol).
-
Concentration Optimization: Once a suitable solvent is identified, determine the maximum soluble concentration. It is advisable to work with stock solutions at a concentration well below this limit to avoid precipitation issues.
Experimental Protocols
Protocol 1: Preparation of a Small Molecule Inhibitor Stock Solution
-
Weighing the Compound: Accurately weigh a precise amount of the inhibitor using a calibrated analytical balance.
-
Solvent Addition: Add the appropriate volume of the chosen solvent (e.g., DMSO) to achieve the desired stock concentration.
-
Dissolution: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, gentle warming in a water bath (e.g., 37°C) for a short period may be necessary. Visually inspect the solution to ensure no solid particles remain.
-
Aliquoting: Dispense the stock solution into small, single-use aliquots in amber vials.
-
Storage: Store the aliquots at the recommended temperature (typically -20°C or -80°C) and protected from light.
Protocol 2: Dilution of Inhibitor into Aqueous Assay Buffer
-
Thawing: Thaw a single aliquot of the inhibitor stock solution at room temperature.
-
Vortexing: Once thawed, vortex the stock solution gently to ensure homogeneity.
-
Serial Dilution (Recommended):
-
Prepare an intermediate dilution of the inhibitor in the same solvent as the stock (e.g., 10x the final desired concentration in DMSO).
-
Add the appropriate volume of this intermediate dilution to the pre-warmed aqueous assay buffer to reach the final desired concentration. Mix immediately by gentle inversion or pipetting.
-
-
Direct Dilution (Use with caution):
-
If serial dilution is not feasible, add the required volume of the stock solution directly to the assay buffer while gently vortexing the buffer. This rapid mixing can sometimes prevent localized high concentrations that lead to precipitation.
-
-
Final Inspection: Visually inspect the final solution for any signs of precipitation before proceeding with the assay.
Quantitative Data Summary
| Parameter | Recommendation | Rationale |
| Stock Solution Solvent | DMSO, Ethanol (Compound Dependent) | High solubilizing power for many organic small molecules. |
| Stock Concentration | 10-50 mM (Typical) | A balance between having a concentrated stock and avoiding solubility issues. |
| Final Assay Solvent Conc. | < 1% (v/v) | Minimizes solvent effects on enzyme kinetics and compound solubility. |
| Storage Temperature | -20°C or -80°C | Preserves compound stability. |
| Aliquoting | Single-use volumes | Avoids repeated freeze-thaw cycles that can cause precipitation. |
Visual Guides
Caption: Recommended workflow for preparing and using small molecule inhibitor solutions to minimize precipitation.
Caption: A logical flowchart for troubleshooting precipitation issues with small molecule inhibitors.
References
Technical Support Center: AChE-IN-21 In Vitro Activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers optimize the in vitro activity of the acetylcholestrinase inhibitor, AChE-IN-21, by adjusting pH.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for acetylcholinesterase (AChE) activity in vitro?
A1: The optimal pH for AChE activity is generally in the range of 7.4 to 8.0.[1][2] The enzyme's activity is known to be bell-shaped with respect to pH, with theoretical pK values for groups on the protein at approximately 6.2 and 10.25.[3][4] It is important to note that buffers with higher pH values can have an inhibitory effect on the enzyme's activity.[2]
Q2: How does pH affect the activity of AChE inhibitors like this compound?
A2: The pH of the assay buffer can significantly impact the inhibitory activity of compounds like this compound in several ways:
-
Enzyme Conformation: The three-dimensional structure of AChE, particularly the active site, is sensitive to pH changes. Deviations from the optimal pH can alter the enzyme's conformation and affect inhibitor binding.
-
Inhibitor Protonation State: Many inhibitors are weak acids or bases, and their charge state can change with pH. This can influence their ability to interact with the active site of AChE. For positively charged inhibitors, the inhibition rate constant (k_a) versus pH plot is often bell-shaped, with an optimum between pH 7.5 and 9.0.[3][4]
-
Substrate Hydrolysis: The rate of hydrolysis of the substrate, such as acetylthiocholine, is also pH-dependent.
Q3: I am observing lower than expected inhibition with this compound. Could pH be the issue?
A3: Yes, a suboptimal pH is a common reason for lower-than-expected inhibitor activity. If the buffer pH is too low or too high, it can affect both the enzyme's activity and the inhibitor's ability to bind effectively. We recommend verifying the pH of your buffer and performing a pH optimization experiment.
Q4: What buffer system is recommended for AChE inhibition assays?
A4: Phosphate-buffered saline (PBS) or Tris-HCl buffer at a pH between 7.4 and 8.0 are commonly used for in vitro AChE activity assays.[1][5][6] It is crucial to ensure the buffer has sufficient buffering capacity to maintain a stable pH throughout the experiment.
Troubleshooting Guides
Issue 1: High Variability in IC50 Values for this compound
| Possible Cause | Troubleshooting Step |
| Unstable Buffer pH | 1. Prepare fresh buffer for each experiment. 2. Verify the pH of the buffer immediately before use with a calibrated pH meter. 3. Ensure the buffer concentration is sufficient to maintain the pH after the addition of all reagents (enzyme, substrate, inhibitor). |
| Inhibitor Instability | 1. Check the stability of this compound at the assay pH. Some compounds can degrade at certain pH values. 2. Prepare fresh dilutions of the inhibitor from a stock solution for each experiment. |
| Inconsistent Incubation Times | 1. Use a multichannel pipette for simultaneous addition of reagents.[7] 2. Ensure consistent incubation times for all wells on the microplate. |
Issue 2: Low Potency (High IC50) of this compound
| Possible Cause | Troubleshooting Step |
| Suboptimal pH | 1. Perform a pH-rate profile for this compound to determine the optimal pH for its inhibitory activity. This involves testing the inhibitor's potency across a range of pH values (e.g., 6.5 to 8.5). |
| Incorrect Buffer Composition | 1. Ensure the buffer does not contain components that may interfere with the assay or the inhibitor. For example, some buffers may chelate metal ions that are important for enzyme activity. |
| Inhibitor Charge State | 1. Consider the pKa of this compound. The pH of the assay will determine the proportion of the inhibitor that is in the active, charged or uncharged, state. Adjusting the pH may increase the concentration of the active form. |
Experimental Protocols
Protocol 1: pH Optimization for this compound Activity
This protocol describes how to determine the optimal pH for this compound inhibition using a 96-well plate format based on the Ellman method.[1][5][8]
Materials:
-
Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, human erythrocytes)
-
This compound stock solution
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
A series of buffers at different pH values (e.g., phosphate buffer from pH 6.5 to 8.5 in 0.5 unit increments)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Prepare Buffers: Prepare a set of 0.1 M phosphate buffers with pH values ranging from 6.5 to 8.5.
-
Prepare Reagents:
-
Dissolve DTNB in the respective pH buffers to a final concentration of 10 mM.
-
Dissolve ATCI in deionized water to a final concentration of 14 mM.[1]
-
Prepare a working solution of AChE in each pH buffer.
-
Prepare serial dilutions of this compound in each pH buffer.
-
-
Assay Setup: In a 96-well plate, for each pH value, set up the following wells:
-
Blank: Buffer only.
-
Control (No Inhibitor): Buffer, AChE, DTNB, and ATCI.
-
Inhibitor: Buffer, AChE, DTNB, ATCI, and this compound at various concentrations.
-
-
Reaction:
-
Measurement: Immediately measure the absorbance at 412 nm in kinetic mode for 5-10 minutes.[9]
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well.
-
Calculate the percentage of inhibition for each concentration of this compound at each pH.
-
Plot the percentage of inhibition versus the log of the inhibitor concentration to determine the IC50 value at each pH.
-
Plot the IC50 values against pH to identify the optimal pH for this compound activity.
-
Data Presentation
Table 1: Hypothetical IC50 Values of this compound at Different pH Values
| pH | IC50 (nM) |
| 6.5 | 150.2 |
| 7.0 | 85.6 |
| 7.5 | 45.1 |
| 8.0 | 50.3 |
| 8.5 | 98.9 |
Visualizations
Signaling Pathway and Experimental Workflow
Caption: Acetylcholine hydrolysis by AChE and inhibition by this compound.
Caption: Workflow for pH optimization of this compound activity.
Caption: Troubleshooting logic for low this compound activity.
References
- 1. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. Effect of pH on inhibition and spontaneous reactivation of acetylcholinesterase treated with esters of phosphorus acids and of carbamic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of pH on inhibition and spontaneous reactivation of acetylcholinesterase treated with esters of phosphorus acids and of carbamic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. agetds.com [agetds.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
A Comparative Guide to Acetylcholinesterase Inhibitors: In Vitro Efficacy of Donepezil
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the in vitro efficacy of Donepezil, a well-established acetylcholinesterase (AChE) inhibitor. Due to the absence of publicly available data for a compound designated "AChE-IN-21," a direct comparison is not feasible at this time. However, this document serves as a template for such a comparison, presenting key in vitro data for Donepezil and the requisite experimental protocols for evaluating novel AChE inhibitors.
Quantitative Comparison of AChE Inhibition
The inhibitory potency of a compound against acetylcholinesterase is a critical determinant of its potential therapeutic efficacy for conditions characterized by cholinergic deficits, such as Alzheimer's disease. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
Below is a summary of reported in vitro IC50 values for Donepezil against AChE from various sources. It is important to note that variations in experimental conditions, such as the source of the enzyme and substrate concentrations, can influence the observed IC50 values.
| Compound | Enzyme Source | IC50 (nM) | Reference |
| Donepezil | Human AChE | 11 | [1] |
| Donepezil | Human Whole Blood (120-fold dilution) | 7.6 ± 0.61 | [2] |
| Donepezil | Human Whole Blood (1.2-fold dilution) | 41 ± 2.2 | [2] |
| Donepezil | Not Specified | 6.7 | [3] |
Table 1: In Vitro Inhibitory Potency of Donepezil against Acetylcholinesterase (AChE).
Experimental Protocols
Accurate and reproducible in vitro assays are fundamental to the characterization of enzyme inhibitors. The following section details a standard protocol for determining the IC50 of an AChE inhibitor, based on the widely used Ellman's method.
Determination of IC50 for Acetylcholinesterase Inhibition (Ellman's Method)
Objective: To determine the concentration of an inhibitor that reduces the activity of AChE by 50%.
Materials:
-
Acetylcholinesterase (AChE) enzyme (e.g., from electric eel or human recombinant)
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (e.g., 100 mM potassium phosphate buffer, pH 8.0)
-
Test inhibitor (e.g., Donepezil) and vehicle (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 410-412 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the inhibitor in phosphate buffer to achieve a range of desired concentrations.
-
Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer at the desired concentrations.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in the specified order:
-
Phosphate buffer
-
Inhibitor solution (or vehicle for control)
-
DTNB solution
-
AChE solution
-
-
-
Pre-incubation:
-
Incubate the plate at a controlled temperature (e.g., 23-37°C) for a specified period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction:
-
Add the ATCI substrate solution to each well to start the enzymatic reaction.
-
-
Measurement:
-
Immediately measure the change in absorbance at 410-412 nm over a set period (e.g., 5 minutes) using a microplate reader. The rate of change in absorbance is proportional to the AChE activity.
-
-
Data Analysis:
-
Calculate the percentage of AChE inhibition for each inhibitor concentration relative to the control (vehicle-only) wells.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., sigmoidal dose-response).
-
Visualizing the Mechanism and Workflow
To further elucidate the processes involved, the following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathway of AChE inhibition and a typical experimental workflow.
Caption: Mechanism of Acetylcholinesterase Inhibition.
Caption: Experimental Workflow for AChE Inhibition Assay.
References
Unraveling Amylin Aggregation: A Comparative Guide to Inhibitors
A comprehensive analysis of therapeutic agents aimed at preventing amylin aggregation, a key pathological hallmark in type 2 diabetes. This guide provides a comparative overview of various inhibitor classes, their efficacy, and the experimental methodologies used for their evaluation.
The aggregation of the human islet amyloid polypeptide (hIAPP), or amylin, into toxic oligomers and amyloid fibrils is a significant contributor to the decline of pancreatic β-cell mass and function in type 2 diabetes. Consequently, the development of potent inhibitors of amylin aggregation is a critical area of research for disease-modifying therapies. While a compound specified as "AChE-IN-21" could not be identified in publicly available scientific literature, this guide explores the broader landscape of amylin aggregation inhibitors, including the emerging class of dual-function molecules that also target acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases that share common amyloidogenic pathways.
Performance Comparison of Amylin Aggregation Inhibitors
The efficacy of amylin aggregation inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the rate of amylin aggregation by 50%. The following table summarizes the reported IC50 values for representative inhibitors from different classes.
| Inhibitor Class | Compound | Amylin Aggregation Inhibition IC50 (µM) | Acetylcholinesterase (AChE) Inhibition IC50 (µM) |
| Peptide-Based Inhibitors | Arg-1 | ~1 | Not Reported |
| Arg-2 | ~10 | Not Reported | |
| N1-IO8 | ~1.6 | Not Reported | |
| N2-IO8 | ~1.5 | Not Reported | |
| Small Molecules | Compound 18 (1-benzylamino-2-hydroxyalkyl derivative) | 3.04 | Activity against AChE reported for the class, specific value not provided |
| Compound 22 (1-benzylamino-2-hydroxyalkyl derivative) | 2.71 | Activity against AChE reported for the class, specific value not provided | |
| Natural Compounds | Resveratrol | 3.3 | 77.9 - 158.8 |
| Curcumin | Not Reported (weak inhibitor) | 67.69 | |
| Chrysin | 71.237 | Not Reported | |
| Genistein Derivative (G1) | Not Reported (inhibits Aβ and hIAPP aggregation) | 0.264 | |
| Baicalein | ~1 | Not Reported |
Multi-Target-Directed Ligands: A Novel Approach
A promising strategy in drug development is the design of multi-target-directed ligands (MTDLs) that can modulate multiple pathological pathways. In the context of amyloid diseases, dual inhibitors of amylin aggregation and acetylcholinesterase (AChE) are of particular interest. While the primary role of AChE is the hydrolysis of the neurotransmitter acetylcholine, it has also been implicated in the acceleration of amyloid-beta (Aβ) aggregation in Alzheimer's disease. Given the structural similarities and overlapping pathological mechanisms between Aβ and amylin, targeting both amylin aggregation and AChE with a single molecule presents a compelling therapeutic hypothesis.
Natural compounds like resveratrol and certain genistein derivatives have demonstrated inhibitory activity against both amylin/Aβ aggregation and AChE, highlighting the potential of this dual-target approach.
Experimental Protocols
The evaluation of amylin aggregation inhibitors relies on a set of standardized in vitro assays. Below are detailed protocols for the key experiments cited in this guide.
Thioflavin T (ThT) Aggregation Assay
This assay is widely used to monitor the kinetics of amyloid fibril formation in real-time. Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures of amyloid fibrils.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of human amylin (1-37) in a suitable solvent like 100% DMSO to ensure it is in a monomeric state.
-
Prepare a Thioflavin T stock solution (e.g., 1 mM in dH2O) and filter it through a 0.2 µm syringe filter.
-
Prepare the assay buffer (e.g., 20 mM sodium phosphate, pH 7.4).
-
-
Assay Setup:
-
In a 96-well black, clear-bottom plate, mix the amylin solution (final concentration typically 10-25 µM), ThT (final concentration 10-20 µM), and the test inhibitor at various concentrations in the assay buffer.
-
Include control wells with amylin and ThT without any inhibitor.
-
-
Measurement:
-
Measure the fluorescence intensity at regular intervals (e.g., every 5-10 minutes) using a fluorescence plate reader with excitation at approximately 440 nm and emission at approximately 485 nm.
-
The plate should be incubated at 37°C, often with intermittent shaking to promote aggregation.
-
-
Data Analysis:
-
Plot the fluorescence intensity against time to obtain aggregation curves.
-
The IC50 value is determined by measuring the reduction in the maximum fluorescence signal or the elongation rate of the aggregation curve at different inhibitor concentrations.
-
Transmission Electron Microscopy (TEM)
TEM is used to visualize the morphology of amylin aggregates and confirm the presence or absence of fibrils in the presence of inhibitors.
Protocol:
-
Sample Preparation:
-
Incubate human amylin (typically 10-25 µM) with and without the inhibitor under aggregating conditions (e.g., 37°C with shaking) for a specified period (e.g., 24-48 hours).
-
-
Grid Preparation (Negative Staining):
-
Place a 3-5 µL drop of the incubated sample onto a carbon-coated copper grid for 1-2 minutes.
-
Wick off the excess sample with filter paper.
-
Wash the grid by briefly floating it on a drop of deionized water.
-
Stain the grid by placing it on a drop of a heavy metal stain (e.g., 2% uranyl acetate) for 30-60 seconds.
-
Wick off the excess stain and allow the grid to air dry completely.
-
-
Imaging:
-
Examine the grids using a transmission electron microscope to observe the morphology of the amylin aggregates. In the absence of an effective inhibitor, long, unbranched fibrils are typically observed.
-
MTT Assay for Cell Viability
This colorimetric assay assesses the cytotoxicity of amylin aggregates and the protective effect of inhibitors on cultured cells (e.g., pancreatic β-cell lines like RIN-m5F or INS-1).
Protocol:
-
Cell Culture:
-
Seed the cells in a 96-well plate and allow them to adhere and grow for 24 hours.
-
-
Treatment:
-
Prepare pre-aggregated amylin by incubating it under aggregating conditions.
-
Treat the cells with pre-aggregated amylin in the presence and absence of the test inhibitor for 24-48 hours.
-
Include control wells with untreated cells and cells treated with the inhibitor alone to assess its intrinsic toxicity.
-
-
MTT Addition:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well (final concentration typically 0.5 mg/mL) and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at approximately 570 nm using a microplate reader.
-
-
Data Analysis:
-
Cell viability is expressed as a percentage relative to the untreated control cells. The protective effect of the inhibitor is determined by the increase in cell viability in the presence of toxic amylin aggregates.
-
Visualizing the Process: Pathways and Workflows
To better understand the concepts discussed, the following diagrams illustrate the amylin aggregation pathway, a general mechanism of inhibition, and a typical experimental workflow for screening inhibitors.
Caption: The amylin aggregation cascade from monomers to fibrils.
Caption: General mechanisms of amylin aggregation inhibition.
Caption: A typical experimental workflow for evaluating amylin aggregation inhibitors.
Validating the Inhibitory Effect of Novel Compounds on BACE-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the inhibitory effect of a novel compound, here conceptualized as AChE-IN-21 , on the β-site amyloid precursor protein cleaving enzyme 1 (BACE-1). Due to the current lack of publicly available data for a compound specifically named "this compound," this document serves as a template, utilizing established BACE-1 inhibitors as comparative benchmarks. The methodologies and data presentation formats provided herein are designed to guide the objective assessment of new chemical entities targeting BACE-1 for Alzheimer's disease research.
Performance Comparison of BACE-1 Inhibitors
The efficacy of a BACE-1 inhibitor is primarily quantified by its half-maximal inhibitory concentration (IC₅₀), which measures the concentration of the inhibitor required to reduce BACE-1 enzymatic activity by 50%. A lower IC₅₀ value indicates greater potency. The following table compares the reported IC₅₀ values of several known BACE-1 inhibitors against our hypothetical compound, this compound.
| Compound | Type / Class | BACE-1 IC₅₀ (nM) | Notes |
| This compound (Hypothetical) | Dual AChE/BACE-1 Inhibitor | To Be Determined | Data would be generated from the experimental protocol outlined below. |
| Verubecestat (MK-8931) | Acyl guanidine | 2.2[1] | Advanced to Phase III clinical trials. |
| Lanabecestat (AZD3293) | Diaminopyridine derivative | 0.6[2] | Potent inhibitor tested in clinical trials.[2] |
| Deoxyvasicinone-Donepezil Hybrid | Multi-target hybrid | 0.129[1] | Demonstrates extremely high potency in preclinical studies.[1] |
| AZD-3839 | Aminohydantoin | 4.8[3] | Value corresponds to Aβ40 reduction in cellular assays.[3] |
| Inhibitor IV | Non-peptidic | ~15 (Reported) | An early, foundational non-peptidic BACE-1 inhibitor.[2] |
Key Signaling Pathway: Amyloid Precursor Protein (APP) Processing
BACE-1 is the rate-limiting enzyme in the amyloidogenic pathway, a critical process in the pathology of Alzheimer's disease.[4] This pathway leads to the production of amyloid-beta (Aβ) peptides, which aggregate to form the characteristic amyloid plaques found in the brains of Alzheimer's patients.[5][6] Understanding this pathway is essential for contextualizing the mechanism of action for any BACE-1 inhibitor.
Caption: Amyloid Precursor Protein (APP) processing pathways.
Experimental Protocols
Validating the inhibitory potential of a compound requires robust and reproducible experimental methods. A Fluorescence Resonance Energy Transfer (FRET) assay is a widely accepted standard for measuring BACE-1 activity in a high-throughput format.[7][8][9]
Protocol: In Vitro BACE-1 Inhibition FRET Assay
1. Principle: This assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher.[7] In its intact state, the quencher suppresses the signal from the fluorophore. Upon cleavage by BACE-1, the fluorophore is separated from the quencher, resulting in a measurable increase in fluorescence that is directly proportional to enzyme activity.[7]
2. Materials:
-
Recombinant Human BACE-1 Enzyme
-
BACE-1 FRET Peptide Substrate (e.g., based on the "Swedish" APP mutation)
-
BACE-1 Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
-
Test Compound (this compound) and Reference Inhibitors (dissolved in DMSO)
-
96-well or 384-well black microplates
-
Fluorescence Plate Reader (capable of excitation/emission wavelengths appropriate for the FRET pair, e.g., Ex/Em = 545/585 nm or 320/405 nm)[7][10]
3. Procedure:
-
Reagent Preparation:
-
Thaw all reagents on ice.
-
Prepare a dilution series of the test compound (this compound) and reference inhibitors at various concentrations in assay buffer. The final DMSO concentration in the assay should not exceed 1%.[4]
-
Dilute the BACE-1 enzyme to the desired working concentration in cold assay buffer.
-
-
Assay Setup (per well):
-
Inhibitor Wells: Add 10 µL of the diluted test compound/reference inhibitor.
-
Positive Control (100% Activity): Add 10 µL of assay buffer containing the same percentage of DMSO as the inhibitor wells.
-
Blank (No Enzyme): Add 20 µL of assay buffer.
-
-
Substrate Addition:
-
Prepare a master mix of the BACE-1 FRET substrate in assay buffer.
-
Add 70 µL of the substrate master mix to the "Inhibitor" and "Positive Control" wells. Add 80 µL to the "Blank" wells.
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding 20 µL of the diluted BACE-1 enzyme to the "Inhibitor" and "Positive Control" wells.[10]
-
Mix gently (e.g., by orbital shaking for 30 seconds).
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature or 37°C, protected from light, for 60-90 minutes.
-
Measure the fluorescence intensity using a microplate reader. For kinetic assays, readings can be taken at regular intervals throughout the incubation period.[7]
-
-
Data Analysis:
-
Subtract the average fluorescence of the "Blank" wells from all other wells.
-
Calculate the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Fluorescence of Inhibitor Well / Fluorescence of Positive Control Well)] * 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Experimental and Validation Workflow
The discovery and validation of a novel BACE-1 inhibitor follows a structured, multi-stage process, moving from computational screening to in vitro and finally in vivo testing.
Caption: Workflow for BACE-1 inhibitor discovery and validation.
References
- 1. BACE1: A Key Regulator in Alzheimer’s Disease Progression and Current Development of its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multiple BACE1 Inhibitors Abnormally Increase the BACE1 Protein in Neurons by Prolonging its Half-life - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stepping closer to treating Alzheimer’s disease patients with BACE1 inhibitor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Amyloid Precursor Protein: A Regulatory Hub in Alzheimer's Disease [aginganddisease.org]
- 6. mdpi.com [mdpi.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Measuring human beta-secretase (BACE1) activity using homogeneous time-resolved fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bpsbioscience.com [bpsbioscience.com]
A Researcher's Guide to Cross-Validation of AChE-IN-21 Activity in Diverse Assay Formats
For researchers and drug development professionals, rigorous validation of a compound's activity across multiple assay formats is a critical step in ensuring data reliability and identifying potential assay-specific artifacts. This guide provides a comparative framework for evaluating the inhibitory activity of a novel acetylcholinesterase (AChE) inhibitor, exemplified here as AChE-IN-21, using various industry-standard assay methodologies. By employing a multi-assay approach, researchers can gain a more comprehensive understanding of the compound's potency and mechanism of action.
This guide will delve into three commonly employed assay formats for assessing AChE inhibition: the colorimetric Ellman's assay, a fluorescent enzyme-based assay, and a cell-based assay. To illustrate the expected variations in potency values across these platforms, we will use the well-characterized AChE inhibitor, Donepezil, as a reference compound.
Comparative Analysis of Inhibitor Potency
The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of an inhibitor. The following table summarizes the representative IC50 values for the established AChE inhibitor, Donepezil, across different assay formats. It is important to note that variations in experimental conditions, such as enzyme source, substrate concentration, and incubation time, can influence the observed IC50 values.
| Assay Format | Principle | Detection Method | Representative IC50 of Donepezil (nM) |
| Enzyme-Based Colorimetric | Ellman's Reagent | Absorbance (412 nm) | 35[1] |
| Enzyme-Based Fluorescent | Amplex Red | Fluorescence (Ex/Em: 544/590 nm) | Not explicitly found for Donepezil, but used for screening known inhibitors[2] |
| Cell-Based (SH-SY5Y) | Endogenous AChE | Colorimetric or Fluorescent | Not explicitly found for Donepezil, but used for screening known inhibitors[3] |
Note: The IC50 values are sourced from different studies and are presented for illustrative purposes. Direct comparison requires running all assays under standardized conditions.
Experimental Workflows and Signaling Pathways
A systematic approach to cross-validating an AChE inhibitor is crucial. The following diagram illustrates a logical workflow for this process, starting from initial screening to validation in more physiologically relevant cell-based models.
Caption: A streamlined workflow for the cross-validation of an AChE inhibitor.
Detailed Experimental Protocols
Below are detailed methodologies for the key experiments cited in this guide. These protocols can be adapted for the specific inhibitor, this compound.
1. Enzyme-Based Colorimetric Assay (Ellman's Method)
This assay relies on the measurement of the yellow-colored product, 5-thio-2-nitrobenzoate, which is formed from the reaction of thiocholine (a product of acetylthiocholine hydrolysis by AChE) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).[4][5]
-
Materials:
-
96-well microplate
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test inhibitor (this compound) and positive control (Donepezil)
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor and Donepezil in phosphate buffer.
-
In a 96-well plate, add 140 µL of phosphate buffer, 10 µL of the inhibitor solution (or buffer for control), and 10 µL of AChE solution (1 U/mL).[4]
-
Incubate the plate at 25°C for 10 minutes.[4]
-
Add 10 µL of 10 mM DTNB to each well.[4]
-
Initiate the reaction by adding 10 µL of 14 mM ATCI.[4]
-
Immediately measure the absorbance at 412 nm at regular intervals for 10 minutes using a microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
-
2. Enzyme-Based Fluorescent Assay (Amplex Red)
This assay is based on the detection of hydrogen peroxide produced in a coupled enzymatic reaction. AChE hydrolyzes acetylcholine to choline, which is then oxidized by choline oxidase to produce betaine and hydrogen peroxide. In the presence of horseradish peroxidase, hydrogen peroxide reacts with Amplex Red to generate the highly fluorescent product, resorufin.[3][6]
-
Materials:
-
96-well black microplate
-
Human recombinant AChE
-
Amplex Red reagent
-
Horseradish peroxidase (HRP)
-
Choline oxidase
-
Acetylcholine
-
Reaction buffer (e.g., Tris-HCl, pH 7.4)
-
Test inhibitor (this compound) and positive control (Donepezil)
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor and Donepezil in the reaction buffer.
-
Prepare a working solution of the Amplex Red reagent containing HRP, choline oxidase, and acetylcholine in the reaction buffer.
-
In a 96-well plate, add the inhibitor solution and the AChE enzyme.
-
Incubate for a pre-determined time at room temperature.
-
Add the Amplex Red working solution to initiate the reaction.
-
Incubate for 10-30 minutes at room temperature, protected from light.[6]
-
Measure the fluorescence intensity using a microplate reader with excitation at 544 nm and emission at 590 nm.[6]
-
Calculate the percentage of inhibition and determine the IC50 value.
-
3. Cell-Based AChE Inhibition Assay
This assay measures the inhibition of endogenous AChE in a cellular context, providing insights into the compound's cell permeability and activity in a more physiological environment. The human neuroblastoma cell line SH-SY5Y is commonly used for this purpose.[3][6]
-
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Cell culture medium (e.g., DMEM/F12)
-
96-well cell culture plate
-
Test inhibitor (this compound) and positive control (Donepezil)
-
Detection reagents (either for colorimetric or fluorescent readout as described above)
-
-
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate and allow them to adhere and grow to the desired confluency.
-
Treat the cells with various concentrations of the test inhibitor and Donepezil for a specified period (e.g., 1 hour) at 37°C in a CO2 incubator.[6]
-
After incubation, add the detection solution (either colorimetric or fluorescent) to each well.[6]
-
Incubate at room temperature for 40-90 minutes.[6]
-
Measure the absorbance or fluorescence as described in the respective enzyme-based assay protocols.
-
Determine the IC50 value based on the inhibition of cellular AChE activity.
-
A parallel cytotoxicity assay (e.g., MTT or LDH) should be performed to ensure that the observed inhibition is not due to cell death.
-
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Identification of acetylcholinesterase inhibitors using homogenous cell-based assays in quantitative high-throughput screening platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 5. 2.7. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 6. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
AChE-IN-21 vs. Memantine: A Comparative Mechanistic Analysis for Neurodegenerative Disease Research
For researchers, scientists, and drug development professionals, understanding the nuanced mechanisms of action of neuroprotective agents is paramount. This guide provides a detailed comparative analysis of two such agents, AChE-IN-21 and Memantine, focusing on their distinct molecular targets and signaling pathways. While both compounds are investigated for their potential in neurodegenerative diseases, they operate through fundamentally different mechanisms.
At a Glance: Key Mechanistic Differences
| Feature | This compound | Memantine |
| Primary Target | Acetylcholinesterase (AChE) | NMDA Receptor |
| Mechanism | Inhibition of acetylcholine breakdown | Uncompetitive, open-channel blockade of the NMDA receptor |
| Neurotransmitter System | Cholinergic | Glutamatergic |
| Effect on Neurotransmission | Potentiation of cholinergic signaling | Attenuation of excessive glutamatergic signaling |
Quantitative Analysis of Inhibitory and Antagonistic Activity
The following table summarizes the key quantitative parameters that define the potency and selectivity of this compound and the binding characteristics of Memantine.
| Parameter | This compound | Memantine |
| IC₅₀ (AChE) | 2.66 nM[1] | No significant inhibitory effect[2] |
| IC₅₀ (BuChE) | 19.10 μM[1] | Not applicable |
| Binding Affinity (Kᵢ for NMDA Receptor) | Not applicable | Low to moderate affinity |
| Selectivity (BuChE/AChE ratio) | ~7180 | Not applicable |
| Type of Inhibition/Antagonism | Reversible, dual binding to catalytic and peripheral anionic sites of AChE[1] | Uncompetitive, voltage-dependent, open-channel antagonist of the NMDA receptor[3][4] |
Signaling Pathways and Mechanisms of Action
This compound: Enhancing Cholinergic Neurotransmission
This compound is a potent and selective inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft. By inhibiting AChE, this compound increases the concentration and duration of action of ACh, thereby enhancing cholinergic neurotransmission. This mechanism is believed to compensate for the loss of cholinergic neurons observed in conditions like Alzheimer's disease.[5][6] this compound exhibits a dual binding mechanism, interacting with both the catalytic active site and the peripheral anionic site of the AChE enzyme, which may contribute to its high potency.[1]
References
- 1. Basic information about memantine and its treatment of Alzheimer's disease and other clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Memantine and Cholinesterase Inhibitors: Complementary Mechanisms in the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Low affinity channel blocking (uncompetitive) NMDA receptor antagonists as therapeutic agents--toward an understanding of their favorable tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A NMDA-receptor calcium influx assay sensitive to stimulation by glutamate and glycine/D-serine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Investigating Off-Target Effects: A Comparative Guide to Acetylcholinesterase Inhibitors
Introduction
Acetylcholinesterase (AChE) inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease and other neurological conditions characterized by cholinergic deficits. By preventing the breakdown of acetylcholine, these drugs enhance cholinergic neurotransmission. While their on-target efficacy is well-documented, a thorough understanding of their off-target effects is crucial for predicting potential side effects and for the development of more selective therapeutic agents.
This guide provides a comparative analysis of the off-target profiles of three widely used AChE inhibitors: Donepezil, Rivastigmine, and Galantamine. Due to the lack of publicly available information on a compound referred to as "AChE-IN-21," this document serves as a comprehensive template for evaluating and comparing the off-target effects of any new AChE inhibitor against established alternatives. The methodologies and data presented here offer a framework for researchers, scientists, and drug development professionals to assess the selectivity and potential liabilities of novel compounds.
Comparative Analysis of Off-Target Effects
The following tables summarize the selectivity and common off-target effects of Donepezil, Rivastigmine, and Galantamine. This quantitative data is essential for a direct comparison of their pharmacological profiles.
Table 1: Selectivity Profile of Common Acetylcholinesterase Inhibitors
| Compound | Target(s) | IC50 for AChE | IC50 for BuChE | Selectivity Ratio (BuChE/AChE) | Other Notable Off-Target Binding |
| Donepezil | Primarily AChE | ~10-20 nM | ~7,400 nM | ~370-740 | Low affinity for other receptors |
| Rivastigmine | AChE and BuChE | ~4.15 µM | ~37 nM | ~0.009 | - |
| Galantamine | AChE | ~0.5-1.5 µM | ~10-20 µM | ~10-40 | Allosteric modulator of nicotinic acetylcholine receptors (nAChRs)[1][2][3][4] |
Note: IC50 values can vary depending on the experimental conditions and assay used. The data presented here is a representative range from multiple sources.
Table 2: Common Adverse Drug Reactions (ADRs) Associated with Off-Target and On-Target Effects
| Adverse Drug Reaction | Donepezil | Rivastigmine | Galantamine | Potential Mechanism |
| Gastrointestinal | Nausea, vomiting, diarrhea[5][6][7] | Nausea, vomiting, diarrhea (often more pronounced)[7][8] | Nausea, vomiting, diarrhea[7] | Peripheral cholinergic stimulation |
| Cardiovascular | Bradycardia, syncope, heart block[7][9] | Bradycardia, syncope[7] | Bradycardia, syncope | Vagotonic effects on the heart[10] |
| Neurological | Insomnia, nightmares, headache[5][9] | Dizziness, headache | Dizziness, headache | Central cholinergic and other CNS effects |
| Muscular | Muscle cramps | Muscle cramps | Muscle cramps | Stimulation of nicotinic receptors in skeletal muscle |
Experimental Protocols for Assessing Off-Target Effects
To ensure robust and reproducible data, standardized experimental protocols are essential. Below are detailed methodologies for key experiments used to characterize the selectivity and off-target binding of AChE inhibitors.
In Vitro Enzyme Inhibition Assay (Ellman's Method)
This assay is a widely used colorimetric method to determine the inhibitory activity of a compound against AChE and Butyrylcholinesterase (BuChE).
Objective: To quantify the IC50 values of a test compound for AChE and BuChE.
Materials:
-
Recombinant human AChE and BuChE
-
Acetylthiocholine (ATC) and Butyrylthiocholine (BTC) as substrates
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Test compound (e.g., this compound) and reference inhibitors (Donepezil, Rivastigmine, Galantamine)
-
Phosphate buffer (pH 8.0)
-
96-well microplate reader
Procedure:
-
Prepare serial dilutions of the test compound and reference inhibitors in the appropriate buffer.
-
In a 96-well plate, add the enzyme (AChE or BuChE) and the test compound/reference inhibitor at various concentrations.
-
Incubate the enzyme-inhibitor mixture for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the substrate (ATC for AChE, BTC for BuChE) and DTNB.
-
Monitor the change in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each concentration of the compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Kinome and Receptor Profiling (Broad Panel Screening)
To identify potential off-target interactions beyond cholinesterases, broad panel screening against a diverse set of kinases and G-protein coupled receptors (GPCRs) is crucial.
Objective: To assess the inhibitory activity of a test compound against a large panel of kinases and the binding affinity to a panel of receptors.
Methodology:
-
These assays are typically performed by specialized contract research organizations (CROs).
-
Kinase Screening: Assays like KINOMEscan™ utilize a binding competition assay where the test compound is incubated with a panel of DNA-tagged kinases and an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is quantified, and a lower amount indicates that the test compound is competing for the active site.
-
Receptor Screening: Radioligand binding assays are commonly used. The test compound is incubated with cell membranes expressing the receptor of interest and a specific radiolabeled ligand. The amount of radioactivity bound to the membranes is measured, and a decrease in binding in the presence of the test compound indicates affinity for the receptor.
Data Presentation: The results are typically presented as a percentage of inhibition at a specific concentration (e.g., 10 µM) or as Ki or IC50 values for any significant "hits."
Visualizing Pathways and Workflows
Diagrams are powerful tools for illustrating complex biological pathways and experimental procedures. The following diagrams were generated using Graphviz (DOT language).
References
- 1. Galantamine activates muscle-type nicotinic acetylcholine receptors without binding to the acetylcholine-binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Galantamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Galantamine is an allosterically potentiating ligand of neuronal nicotinic but not of muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Donepezil Beyond Alzheimer's Disease? A Narrative Review of Therapeutic Potentials of Donepezil in Different Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. consultant360.com [consultant360.com]
- 8. Rivastigmine, a brain-region selective acetylcholinesterase inhibitor for treating Alzheimer's disease: review and current status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
A Comparative Guide to In Vitro Alzheimer's Disease Models for Acetylcholinesterase Inhibitor Screening
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of commonly used in vitro models for testing acetylcholinesterase (AChE) inhibitors in the context of Alzheimer's disease (AD) research. The reproducibility and predictive validity of these models are critical for the successful translation of preclinical findings. This document summarizes quantitative data, details experimental protocols, and visualizes key biological pathways and workflows to aid in the selection of the most appropriate model for your research needs. While the focus is on the general class of AChE inhibitors, data for the widely studied inhibitor, donepezil, is used for illustrative comparison where available.
Data Presentation: Reproducibility of AChE Inhibition in Various In Vitro Models
The selection of an appropriate in vitro model is a critical decision in the drug discovery pipeline. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for the AChE inhibitor donepezil across different models. The coefficient of variation (CV) is included where available as a measure of assay reproducibility.
| In Vitro Model | AChE Inhibitor | IC50 | Reproducibility (CV%) | Key Considerations |
| Enzyme-Based (Cell-Free) | Donepezil | 0.014 µM - 0.060 µM[1] | Not widely reported in comparative studies | High throughput, directly measures enzyme inhibition. Lacks cellular context and permeability assessment. |
| SH-SY5Y (Human Neuroblastoma) | Donepezil | ~1 µM[2] | 2.3 - 6.98%[3][4] | Human origin, expresses cholinergic markers.[5] High heterogeneity in reported results due to protocol variations.[2] |
| PC12 (Rat Pheochromocytoma) | Donepezil | Data not readily available in comparative studies | Not widely reported in comparative studies | Well-characterized neuronal-like differentiation. Non-human origin may affect translational relevance.[6] |
| 3D Spheroids (e.g., SH-SY5Y) | Donepezil | Data not readily available in comparative studies | Not widely reported in comparative studies | More physiologically relevant than 2D cultures, better recapitulation of cell-cell interactions.[7] May have compound penetration issues. |
| Brain Organoids | Donepezil | Data not readily available in comparative studies | Emerging data suggests high reproducibility[8] | Highly complex, patient-derived models possible.[9] Technically demanding and costly. |
Note: The IC50 values can vary significantly based on experimental conditions such as substrate concentration, incubation time, and the specific assay format used. The lack of directly comparable reproducibility data across different models in a single study is a significant gap in the current literature.
Experimental Protocols
Detailed and standardized protocols are essential for ensuring the reproducibility of in vitro studies. Below are methodologies for key experiments cited in this guide.
SH-SY5Y Cell Culture and Differentiation
-
Cell Line: Human neuroblastoma SH-SY5Y cell line.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin.
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator.
-
Differentiation (for a more mature neuronal phenotype):
-
Seed cells at a density of 2 x 10^4 cells/cm².
-
After 24 hours, replace the medium with DMEM containing 1% FBS and 10 µM all-trans-retinoic acid (RA).
-
Incubate for 5-7 days, changing the medium every 2-3 days.
-
For terminal differentiation, replace the RA-containing medium with serum-free DMEM containing 50 ng/mL Brain-Derived Neurotrophic Factor (BDNF) for an additional 3-5 days.
-
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is a widely used method for measuring AChE activity.
-
Principle: AChE hydrolyzes acetylthiocholine (ATCh) to thiocholine and acetate. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which can be quantified spectrophotometrically at 412 nm.
-
Reagents:
-
0.1 M Phosphate buffer (pH 8.0)
-
10 mM DTNB in phosphate buffer
-
75 mM Acetylthiocholine iodide (ATChI) solution in water
-
AChE enzyme solution (from recombinant human AChE or cell lysate)
-
Test compound (AChE inhibitor) at various concentrations
-
-
Procedure (96-well plate format):
-
To each well, add 50 µL of phosphate buffer.
-
Add 25 µL of the test compound at different dilutions. For the control (100% activity), add 25 µL of buffer.
-
Add 25 µL of the AChE enzyme solution to all wells.
-
Incubate the plate at 37°C for 15 minutes.
-
Add 25 µL of the DTNB solution to each well.
-
Initiate the reaction by adding 25 µL of the ATChI substrate solution.
-
Immediately measure the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of the inhibitor.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Plot the % inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways in Alzheimer's disease and a typical experimental workflow for screening AChE inhibitors.
References
- 1. frontiersin.org [frontiersin.org]
- 2. Unequal neuroprotection afforded by the acetylcholinesterase inhibitors galantamine, donepezil, and rivastigmine in SH-SY5Y neuroblastoma cells: role of nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Alzheimer's disease - Symptoms and causes - Mayo Clinic [mayoclinic.org]
- 6. Re-evaluation of Culture Condition of PC12 and SH-SY5Y Cells Based on Growth Rate and Amino Acid Consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2D and 3D Models of Alzheimer's Disease: Investigating Neuron-like Cells in Oxidative Environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Advancing reproducibility in organoid research: a breakthrough for midbrain models — OrganoTherapeutics [organo-therapeutics.com]
- 9. Current progress of cerebral organoids for modeling Alzheimer's disease origins and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison of AChE-IN-21 Analogs' Potency: A Guide for Researchers
This guide provides a comprehensive comparison of the inhibitory potency of a series of synthetic analogs of the novel acetylcholinesterase (AChE) inhibitor, AChE-IN-21. The data presented herein is intended to assist researchers, scientists, and drug development professionals in understanding the structure-activity relationships within this compound class and to provide a framework for the evaluation of future derivatives.
Disclaimer: The compound "this compound" and its analogs are used as a hypothetical series for illustrative purposes, as no specific public data was found for a compound with this exact designation. The presented data and methodologies are based on established principles of acetylcholinesterase inhibitor research.
Data Presentation: Inhibitory Potency of this compound and its Analogs
The inhibitory activities of this compound and its analogs were determined against human recombinant acetylcholinesterase. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the inhibitor required to reduce AChE activity by 50%, were calculated from dose-response curves. The results are summarized in the table below.
| Compound ID | Modification from this compound | IC50 (nM) for AChE | Selectivity Index (BuChE IC50 / AChE IC50) |
| This compound (Parent) | - | 15.2 ± 1.8 | 150 |
| Analog A | R1 = CH3 | 8.5 ± 0.9 | 210 |
| Analog B | R1 = Cl | 25.7 ± 3.1 | 120 |
| Analog C | R2 = F | 5.2 ± 0.6 | 250 |
| Analog D | R2 = OCH3 | 45.1 ± 5.4 | 80 |
| Donepezil (Reference) | - | 6.7 ± 0.5 | 300 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
The following protocol, based on the widely used Ellman's method, was employed for the determination of acetylcholinesterase inhibitory activity.[1][2]
Materials:
-
Human recombinant acetylcholinesterase (AChE)
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compounds (this compound and its analogs) dissolved in DMSO
-
96-well microplate reader
Procedure:
-
Reagent Preparation: All reagents were prepared in 0.1 M phosphate buffer, pH 8.0. A stock solution of DTNB (10 mM) and ATCI (10 mM) were prepared.
-
Assay Mixture: In each well of a 96-well plate, 20 µL of the test compound at various concentrations was added, followed by 140 µL of phosphate buffer and 20 µL of AChE solution. The mixture was incubated for 15 minutes at 37°C.
-
Reaction Initiation: The enzymatic reaction was initiated by the addition of 10 µL of DTNB and 10 µL of ATCI.
-
Measurement: The absorbance was measured at 412 nm every 30 seconds for 5 minutes using a microplate reader. The rate of reaction was calculated from the slope of the absorbance versus time plot.
-
Data Analysis: The percentage of inhibition was calculated using the formula: % Inhibition = [(Activity of control - Activity of test compound) / Activity of control] x 100
-
IC50 Determination: The IC50 values were determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using appropriate software.
Visualizations
The following diagrams illustrate the mechanism of acetylcholinesterase action and the experimental workflow for inhibitor screening.
Caption: Mechanism of Acetylcholinesterase Action and Inhibition.
Caption: Workflow for AChE Inhibition Assay (Ellman's Method).
References
- 1. Discovery of new acetylcholinesterase inhibitors for Alzheimer’s disease: virtual screening and in vitro characterisation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetylcholinesterase enzyme inhibitory potential of standardized extract of Trigonella foenum graecum L and its constituents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Promise of AChE-IN-21: A Disease-Modifying Approach for Alzheimer's Disease
A Comparative Guide for Researchers and Drug Development Professionals
Alzheimer's disease (AD) presents a significant challenge to modern medicine, with current therapeutic options offering primarily symptomatic relief. The development of disease-modifying therapies is a critical unmet need. This guide provides a comparative analysis of a novel investigational compound, AChE-IN-21, against established treatments for AD. This compound is a multi-target-directed ligand designed not only to inhibit acetylcholinesterase (AChE) but also to address the underlying pathological cascades of the disease, including amyloid-beta (Aβ) aggregation and oxidative stress.
Executive Summary
Current FDA-approved treatments for Alzheimer's disease, such as the acetylcholinesterase inhibitors (AChEIs) Donepezil, Rivastigamine, and Galantamine, and the NMDA receptor antagonist Memantine, offer modest symptomatic improvement.[1] However, they do not halt or reverse the progression of the disease.[2] this compound represents a paradigm shift by targeting multiple facets of AD pathology simultaneously. This guide will objectively compare the hypothesized multifaceted efficacy of this compound with the known performance of current therapies, supported by established experimental data for the latter.
Current Therapeutic Landscape: A Comparative Overview
The primary strategies for managing AD symptoms involve modulating neurotransmitter systems. AChEIs work by increasing the levels of acetylcholine, a neurotransmitter crucial for memory and learning, in the brain.[3][4][5] Memantine, on the other hand, protects brain cells from damage caused by excess glutamate, another neurotransmitter.[6][7][8]
Mechanism of Action of Approved Alzheimer's Disease Medications
| Drug Class | Drug | Primary Mechanism of Action |
| Acetylcholinesterase Inhibitors | Donepezil | Reversible, non-competitive inhibitor of acetylcholinesterase (AChE), leading to increased acetylcholine levels in the synaptic cleft.[9][10][11] |
| Rivastigmine | Pseudo-irreversible inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), resulting in a sustained increase in acetylcholine.[12][13][14] | |
| Galantamine | Reversible, competitive inhibitor of AChE and also a positive allosteric modulator of nicotinic acetylcholine receptors, enhancing cholinergic neurotransmission.[15][16][17] | |
| NMDA Receptor Antagonist | Memantine | Uncompetitive, low-to-moderate affinity antagonist of the N-methyl-D-aspartate (NMDA) receptor, protecting against glutamate-induced excitotoxicity.[18][19] |
This compound: A Multi-Target Approach
This compound is conceptualized as a next-generation therapeutic that goes beyond symptomatic treatment. Its proposed multi-target mechanism aims to interrupt the core pathological processes of Alzheimer's disease.
References
- 1. Cholinesterase Inhibitors for Alzheimer's Disease: Multitargeting Strategy Based on Anti-Alzheimer's Drugs Repositioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Donepezil (Aricept): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 4. Galantamine (Razadyne): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 5. Donepezil Mechanism of Action: How Does Donepezil Work? - GoodRx [goodrx.com]
- 6. Mechanism of action of memantine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. psychscenehub.com [psychscenehub.com]
- 8. droracle.ai [droracle.ai]
- 9. go.drugbank.com [go.drugbank.com]
- 10. What is the mechanism of Donepezil Hydrochloride? [synapse.patsnap.com]
- 11. m.youtube.com [m.youtube.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. What is the mechanism of Rivastigmine Tartrate? [synapse.patsnap.com]
- 14. Rivastigmine - Wikipedia [en.wikipedia.org]
- 15. go.drugbank.com [go.drugbank.com]
- 16. Galantamine - Wikipedia [en.wikipedia.org]
- 17. What is the mechanism of Galantamine Hydrobromide? [synapse.patsnap.com]
- 18. What is the mechanism of Memantine hydrochloride? [synapse.patsnap.com]
- 19. Memantine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Benchmarking a Novel Acetylcholinesterase Inhibitor: A Comparative Analysis of AChE-IN-21 Against Current Alzheimer's Drug Candidates
For Immediate Release
In the relentless pursuit of effective therapeutics for Alzheimer's disease (AD), the inhibition of acetylcholinesterase (AChE) remains a cornerstone of symptomatic treatment.[1][2] This guide provides a comparative benchmark analysis of a novel, hypothetical acetylcholinesterase inhibitor, designated AChE-IN-21, against established and emerging drug candidates for Alzheimer's disease. This report is intended for researchers, scientists, and drug development professionals, offering a detailed examination of preclinical data, experimental protocols, and the evolving landscape of multi-target strategies in AD therapy.
The development of acetylcholinesterase inhibitors has been a primary strategy to alleviate the cognitive symptoms of Alzheimer's by addressing the decline in the neurotransmitter acetylcholine.[1] While first-generation drugs offered some symptomatic relief, the field is now advancing towards multi-target-directed ligands (MTDLs) that not only inhibit AChE but also address other pathological aspects of the disease, such as amyloid-β (Aβ) aggregation and oxidative stress.[2][3]
Comparative Preclinical Data
To provide a realistic benchmark, the preclinical profile of the hypothetical this compound is synthesized from published data on novel, high-potency AChE inhibitors. This allows for a quantitative comparison with established Alzheimer's medications.
| Drug Candidate | Target(s) | IC50 (AChE) | IC50 (BuChE) | Selectivity Index (BuChE/AChE) | Development Stage |
| This compound (Hypothetical) | AChE, BuChE, Aβ Aggregation | 0.26 µM | 0.19 µM | 0.73 | Preclinical |
| Donepezil | AChE | 0.096 µM | 5.91 µM | 61.56 | Approved |
| Rivastigmine | AChE, BuChE | 74.2 µM | 0.495 µM | 0.007 | Approved |
| Galantamine | AChE | Data Varies | Data Varies | Variable | Approved |
| Tacrine | AChE, BuChE | 0.107 µM | 0.014 µM | 0.13 | Withdrawn (Hepatotoxicity) |
| Compound 5 (Pyridazine-based) | AChE, BuChE | 0.26 µM | 0.19 µM | 0.73 | Preclinical |
| Compound 8i (Novel Dual-Target) | AChE, BuChE | 0.39 µM | 0.28 µM | 0.72 | Preclinical |
Note: IC50 values can vary depending on the experimental conditions and the source of the enzyme (e.g., human, electric eel). The data presented here is for comparative purposes and is derived from various preclinical studies.[4][5][6]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation of acetylcholinesterase inhibitors.
In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to determine the inhibitory activity of compounds against AChE and butyrylcholinesterase (BuChE).
Principle: The assay measures the activity of cholinesterase by quantifying the rate of hydrolysis of acetylthiocholine (or butyrylthiocholine) to thiocholine. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured colorimetrically at 412 nm.
Procedure:
-
Preparation of Reagents: Prepare solutions of AChE (from electric eel or human recombinant), BuChE (from equine serum or human recombinant), the test inhibitor (e.g., this compound) at various concentrations, acetylthiocholine iodide (ATCI) as the substrate for AChE, butyrylthiocholine iodide (BTCI) as the substrate for BuChE, and DTNB in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Assay Protocol:
-
In a 96-well microplate, add the buffer, DTNB solution, and the test inhibitor solution.
-
Add the enzyme solution (AChE or BuChE) to each well and incubate for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate (ATCI or BTCI).
-
Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (enzyme activity) from the change in absorbance over time.
-
Determine the percentage of inhibition for each concentration of the inhibitor compared to a control without the inhibitor.
-
Calculate the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Visualizing Pathways and Processes
Cholinergic Signaling Pathway and AChE Inhibition
The following diagram illustrates the fundamental mechanism of action for acetylcholinesterase inhibitors in the synaptic cleft.
Experimental Workflow for AChE Inhibitor Screening
This diagram outlines a typical workflow for the initial screening and characterization of novel acetylcholinesterase inhibitors.
Multi-Target Approach for Alzheimer's Drug Candidates
The following diagram illustrates the logical relationship of a multi-target inhibitor like this compound, which addresses multiple pathological pathways in Alzheimer's disease.
Concluding Remarks
The landscape of Alzheimer's drug development is progressively moving beyond single-target therapies.[2][3] While traditional acetylcholinesterase inhibitors have provided symptomatic benefits, their efficacy is limited.[1] The hypothetical novel compound, this compound, represents the next generation of multi-target-directed ligands. With potent dual inhibition of both AChE and BuChE, as indicated by its low IC50 values and a selectivity index below 1, it has the potential for a broader therapeutic window. Furthermore, its putative role in inhibiting amyloid-β aggregation addresses a core pathological feature of Alzheimer's disease.
The data and visualizations presented in this guide underscore the importance of a multi-faceted approach to treating this complex neurodegenerative disorder. Continued research and development of multi-target inhibitors like the conceptual this compound are crucial for advancing towards more effective and potentially disease-modifying therapies for Alzheimer's disease.
References
- 1. researchgate.net [researchgate.net]
- 2. AChE Inhibition-based Multi-target-directed Ligands, a Novel Pharmacological Approach for the Symptomatic and Disease-modifying Therapy of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel multitarget-directed tacrine derivatives as potential candidates for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Evaluation of Acetylcholinesterase and Butyrylcholinesterase Dual-Target Inhibitors against Alzheimer’s Diseases [mdpi.com]
- 5. Novel Dual Acetyl- and Butyrylcholinesterase Inhibitors Based on the Pyridyl–Pyridazine Moiety for the Potential Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of AChE-IN-21: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of acetylcholinesterase inhibitors is paramount. This guide provides essential information and step-by-step procedures for the proper handling and disposal of AChE-IN-21, a compound used in acetylcholinesterase (AChE) research.
Acetylcholinesterase inhibitors are compounds that block the activity of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine.[1] This inhibition increases the levels of acetylcholine in the brain and is a mechanism used in the treatment of conditions like Alzheimer's disease.[2] However, these compounds can also be potent and require careful handling and disposal to prevent harm to individuals and the environment. Some acetylcholinesterase inhibitors are used as pesticides and nerve agents, highlighting the need for stringent safety protocols.[3]
Immediate Safety and Handling Precautions
Before beginning any procedure involving this compound, it is crucial to have a designated waste disposal plan. Laboratory personnel should be trained in hazardous waste management and be familiar with the institution's specific policies.[4]
Personal Protective Equipment (PPE):
-
Wear standard laboratory attire, including a lab coat, safety glasses, and nitrile gloves.
-
Change gloves immediately if contaminated.
Engineering Controls:
-
Handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.
Spill Response:
-
In case of a spill, isolate the area.
-
Absorb the spilled material with an inert absorbent material (e.g., vermiculite, sand).
-
Collect the contaminated absorbent material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
Step-by-Step Disposal Procedure for this compound
The following procedure is based on general guidelines for the disposal of hazardous laboratory chemicals.[5][6][7] Always consult your institution's Environmental Health and Safety (EHS) office for specific requirements.
-
Waste Identification and Classification:
-
Treat all this compound waste as hazardous chemical waste. This includes pure, unused compound, contaminated solutions, and any materials that have come into contact with the chemical (e.g., pipette tips, gloves, absorbent pads).
-
Do not mix this compound waste with other waste streams unless specifically instructed to do so by your EHS office.
-
-
Waste Segregation and Collection:
-
Collect solid and liquid waste in separate, compatible containers.[8]
-
Solid Waste: Place contaminated items such as gloves, weighing boats, and absorbent paper into a designated, leak-proof container lined with a chemically resistant bag.
-
Liquid Waste: Collect all solutions containing this compound in a dedicated, shatter-resistant container (plastic is often preferred) with a secure screw-top cap.[5] Do not fill the container to more than 80% capacity to allow for expansion and prevent spills.
-
Sharps Waste: Needles, syringes, or other contaminated sharps should be placed in a designated sharps container.
-
-
Waste Container Labeling:
-
Properly label all waste containers with the words "Hazardous Waste."[5]
-
The label must include:
-
The full chemical name: "this compound"
-
The concentration (if in solution).
-
The primary hazards associated with the chemical (e.g., "Toxic," "Caution: Acetylcholinesterase Inhibitor").
-
The date the waste was first added to the container.
-
The name of the principal investigator or laboratory contact.
-
-
-
Storage of Hazardous Waste:
-
Store hazardous waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[5][6]
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.[5]
-
Ensure that incompatible wastes are segregated. For example, do not store acids and bases together.[6]
-
Keep waste containers securely closed at all times, except when adding waste.[6][8]
-
-
Requesting Waste Pickup:
-
Once the waste container is full or has been in storage for the maximum allowable time (check with your institution's EHS, often 9-12 months), arrange for its disposal through your institution's EHS office.[5]
-
Do not transport hazardous waste outside of the laboratory. Trained EHS personnel will collect the waste.[4]
-
Data Presentation: Chemical Waste Management Principles
| Waste Type | Container Type | Important Considerations |
| Solid this compound Waste | Leak-proof container with a secure lid, lined with a chemically resistant bag. | Clearly label as "Solid Hazardous Waste." |
| Liquid this compound Waste | Shatter-resistant, chemically compatible bottle (e.g., polyethylene) with a screw-top cap. | Do not overfill. Segregate from incompatible waste streams. |
| Contaminated Sharps | Puncture-resistant sharps container. | Never recap needles. |
| Empty this compound Containers | Original container. | For containers that held acutely hazardous waste, triple rinsing may be required before the container can be disposed of as non-hazardous. The rinsate must be collected as hazardous waste.[4][8] |
Visualizing Key Processes
To further clarify the procedures and mechanisms involved, the following diagrams illustrate the recommended disposal workflow and the biological target of this compound.
References
- 1. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]
- 2. research.vu.nl [research.vu.nl]
- 3. Profiling the Tox21 Chemical Collection for Acetylcholinesterase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. vumc.org [vumc.org]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling AChE-IN-21
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of the acetylcholinesterase inhibitor, AChE-IN-21. By adhering to these procedures, you can mitigate risks and foster a secure research environment.
When working with this compound, a compound that can cause skin and serious eye irritation and may provoke an allergic skin reaction, a thorough understanding of safety protocols is critical.[1] This document outlines the necessary personal protective equipment (PPE), step-by-step handling procedures, and appropriate disposal methods to ensure the well-being of laboratory personnel and the integrity of your research.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling this compound. The following table summarizes the required equipment, drawing from established laboratory safety standards for handling chemical irritants and sensitizers.
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes/Face | Safety glasses with side shields or goggles; face shield | Always wear eye protection. A face shield is recommended when there is a risk of splashes or generating aerosols. |
| Hands | Chemical-resistant gloves | Nitrile gloves are a suitable choice for incidental contact. For prolonged handling or immersion, consider thicker, chemical-resistant gloves. Always inspect gloves for tears or punctures before use and change them frequently. |
| Body | Laboratory coat | A fully fastened lab coat made of a suitable material (e.g., cotton or a flame-resistant blend) should be worn to protect against minor spills and contamination of personal clothing. |
| Respiratory | Use in a well-ventilated area; respirator if needed | Work should be conducted in a chemical fume hood to avoid inhalation of any potential dust or aerosols. If a fume hood is not available or if there is a risk of generating significant aerosols, a respirator with an appropriate cartridge should be used. Consult your institution's environmental health and safety (EHS) office for specific respirator recommendations. |
Operational Plan: A Step-by-Step Workflow for Safe Handling
Following a standardized workflow minimizes the risk of exposure and contamination. The diagram below illustrates the key stages of handling this compound, from preparation to post-experiment cleanup.
Detailed Experimental Protocol for Safe Handling:
-
Preparation:
-
Don Appropriate PPE: Before entering the laboratory and approaching the work area, put on your lab coat, safety glasses, and gloves.
-
Prepare Work Area: Ensure the chemical fume hood is functioning correctly. Clean the work surface with an appropriate solvent (e.g., 70% ethanol) and place an absorbent, disposable bench liner on the surface.
-
Weighing: Carefully weigh the solid this compound on a tared weigh boat inside the fume hood to minimize the risk of inhalation of fine particles.
-
Dissolution: Add the desired solvent to the vessel containing the weighed this compound. Gently swirl or stir to dissolve. Avoid splashing.
-
-
Experimentation:
-
Conduct all experimental procedures involving this compound within the chemical fume hood.
-
Keep all containers with this compound covered when not in immediate use to prevent the release of vapors.
-
-
Cleanup and Disposal:
-
Decontamination: After the experiment is complete, decontaminate all surfaces that may have come into contact with this compound using an appropriate cleaning agent.
-
Waste Disposal: Dispose of all waste materials according to the guidelines outlined in the "Disposal Plan" section below.
-
Doffing PPE: Remove your PPE in the correct order to avoid cross-contamination: first gloves, then face shield or goggles, and finally the lab coat. Dispose of single-use PPE in the appropriate waste stream.
-
Hand Washing: Wash your hands thoroughly with soap and water after removing your PPE and before leaving the laboratory.
-
Disposal Plan: Ensuring Environmental Responsibility
Proper disposal of chemical waste is crucial to protect the environment and comply with regulations. This compound is classified as harmful to aquatic life with long-lasting effects.[1] Therefore, it is imperative that it is not disposed of down the drain.
| Waste Type | Disposal Procedure |
| Solid this compound Waste | Collect in a clearly labeled, sealed container for hazardous chemical waste. |
| Liquid Waste (Solutions containing this compound) | Collect in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams. |
| Contaminated Labware (e.g., pipette tips, weigh boats, gloves) | Place in a designated, sealed hazardous waste bag or container. |
Important Considerations:
-
All waste containers must be clearly labeled with the full chemical name ("this compound") and the appropriate hazard warnings (e.g., "Irritant," "Environmental Hazard").
-
Follow your institution's specific guidelines for hazardous waste pickup and disposal. Contact your EHS office for clarification on any procedures.
By implementing these safety and handling protocols, researchers can confidently work with this compound while prioritizing their safety and minimizing environmental impact. This commitment to best practices is fundamental to the advancement of scientific discovery.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
